2-Methoxypiperidine
Description
Structure
3D Structure
Properties
CAS No. |
53687-79-9 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-methoxypiperidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
DNYWGUIJLFDIPD-UHFFFAOYSA-N |
SMILES |
COC1CCCCN1 |
Canonical SMILES |
COC1CCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
2-Methoxypiperidine: The "Masked" Iminium Ion in Alkaloid Synthesis
Topic: 2-Methoxypiperidine (CAS 53687-79-9): The N-Acyliminium Gateway Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary: The Synthetic Pivot Point
This compound (CAS 53687-79-9) represents a critical structural motif in heterocyclic chemistry, functioning primarily as a stable precursor to the highly reactive N-acyliminium ion . While the unprotected free base (the specific assignment of CAS 53687-79-9) is a hemiaminal ether prone to hydrolysis and polymerization, its N-protected derivatives (N-formyl, N-methoxycarbonyl, N-Boc) are the de facto reagents used in pharmaceutical research.
This guide analyzes the chemical properties, electrochemical synthesis (Shono oxidation), and mechanistic utility of the this compound scaffold. It serves as the "switch" that allows researchers to activate the chemically inert
Chemical Identity & Physical Properties[1][2]
The Stability Paradox
The core structure of this compound is a cyclic hemiaminal ether. In its unprotected form, it exists in a delicate equilibrium with its open-chain amino-aldehyde form or the corresponding imine (
Comparative Property Table
Data reflects the distinction between the theoretical free base and the practical N-protected reagents.
| Property | This compound (Free Base) | N-Formyl-2-methoxypiperidine | N-Methoxycarbonyl-2-methoxypiperidine |
| CAS Number | 53687-79-9 | 14172-56-6 | 74498-41-2 |
| Molecular Formula | C₆H₁₃NO | C₇H₁₃NO₂ | C₈H₁₅NO₃ |
| Molecular Weight | 115.17 g/mol | 143.18 g/mol | 173.21 g/mol |
| Physical State | Unstable Liquid / Oil | Colorless Oil | Colorless to Pale Yellow Oil |
| Boiling Point | ~135–140°C (Predicted) | 110–120°C (at reduced pressure) | 90–95°C (at 0.5 mmHg) |
| Solubility | Soluble in MeOH, DCM | Soluble in DCM, THF, EtOAc | Soluble in DCM, THF, Toluene |
| Stability | Hydrolyzes in moist air | Stable under inert atmosphere | Stable (Shelf-stable reagent) |
Synthesis: The Shono Oxidation
The most authoritative and scalable method for synthesizing this compound derivatives is the Shono Oxidation . This electrochemical transformation selectively functionalizes the
Electrochemical Protocol (Anodic Oxidation)
Objective: Conversion of N-methoxycarbonylpiperidine to N-methoxycarbonyl-2-methoxypiperidine.
-
Substrate: N-Methoxycarbonylpiperidine
-
Solvent: Methanol (Acts as both solvent and nucleophile)
-
Electrolyte: Et₄NOTs (Tetraethylammonium tosylate) or Bu₄NBF₄
-
Electrodes: Carbon (Anode) and Platinum/Carbon (Cathode)
-
Current Density: 100–200 mA/cm² (Constant Current)
Mechanism of Synthesis:
-
Single Electron Transfer (SET): The lone pair on the nitrogen is oxidized at the anode, forming a radical cation.
-
Deprotonation: Loss of a proton from the
-carbon yields a neutral -amino radical. -
Second Oxidation: A second SET event generates the N-acyliminium ion intermediate.
-
Trapping: The solvent (methanol) attacks the cation to form the stable 2-methoxy adduct.
Visualization: The Shono Oxidation Cell
The following diagram illustrates the electrochemical workflow required to generate the this compound scaffold.
Figure 1: Workflow of the Shono Oxidation, converting simple piperidines into the reactive 2-methoxy scaffold.
Reactivity Profile: The N-Acyliminium Mechanism
The utility of this compound lies in its ability to regenerate the N-acyliminium ion upon treatment with a Lewis acid. This species is a potent electrophile that reacts with a wide array of nucleophiles, allowing for the rapid construction of complex alkaloid frameworks.
The Activation Protocol
Reagents:
-
Lewis Acids: TiCl₄, BF₄·OEt₂, SnCl₄, or TMSOTf.
-
Nucleophiles: Allylsilanes (Hosomi-Sakurai), Silyl enol ethers (Mukaiyama Aldol), Grignard reagents, or Electron-rich aromatics.
Step-by-Step Mechanism:
-
Coordination: The Lewis acid coordinates to the methoxy oxygen.
-
Elimination: The methoxy group is expelled, generating the electrophilic N-acyliminium ion.
-
Addition: The nucleophile attacks the
-carbon, typically from the axial direction (stereoelectronic control), leading to trans-substituted products in many cases.
Visualization: The "Reactive Hub"
Figure 2: The divergent synthesis pathways enabled by the N-acyliminium ion generated from this compound.[1]
Applications in Drug Design
The this compound moiety is the starting point for the "Rossen synthesis" and other high-value routes to pharmaceutical intermediates.
-
Alkaloid Synthesis:
-
Coniine: Reaction with a propyl nucleophile followed by deprotection yields (+/-)-coniine.
-
Anabasine: Coupling with a 3-pyridyl nucleophile.
-
-
Peptidomimetics:
-
Used to synthesize constrained amino acids (pipecolic acid derivatives) which serve as proline surrogates in drug design, improving metabolic stability of peptide drugs.
-
-
Dissociative Anesthetics (Forensic Context):
-
While distinct from the simple piperidine, the "2-methoxy" motif appears in designer drugs like 2-Methoxydiphenidine (MXP).[2] Note: Researchers must distinguish between the simple synthon (CAS 53687-79-9) and these complex aryl-substituted psychotropics.
-
Handling and Safety
-
Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2).
-
Storage: The N-protected forms are stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress, which can hydrolyze the hemiaminal ether.
-
Spill Response: Absorb with inert material (vermiculite). Do not use water, as hydrolysis releases methanol and the corresponding aldehyde/amide.
References
-
PubChem. (n.d.).[3] this compound (CAS 53687-79-9). National Library of Medicine. Retrieved from [Link]
-
Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer-Verlag. (Seminal work on the Shono Oxidation).[4]
-
National Institutes of Health (NIH). (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]
-
Chem-Station. (2018). Shono Oxidation: Mechanism and Applications. Retrieved from [Link]
Sources
- 1. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]
- 2. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
2-Methoxypiperidine hemiaminal ether stability and reactivity
This compound Hemiaminal Ethers: Stability, Synthesis, and -Acyliminium Reactivity
Executive Summary
This compound derivatives represent a privileged class of "masked" reactive intermediates in organic synthesis. Chemically defined as cyclic hemiaminal ethers, they serve as stable precursors to
This guide provides a rigorous technical analysis of the stability profiles, electrochemical synthesis (Shono oxidation), and nucleophilic substitution workflows for these reagents. It is designed to transition the researcher from theoretical mechanism to bench-top application.
Structural Dynamics & Stability Profile
The stability of this compound depends critically on the substitution at the nitrogen atom. The "hemiaminal ether" moiety (N–C–OMe) is inherently labile due to the lone pair on nitrogen, which can facilitate the elimination of methoxide to form an imine or iminium species.
Thermodynamic vs. Kinetic Stability
| Species | Structure | Stability Assessment |
| Free Amine (this compound) | Low Stability. Prone to spontaneous elimination of MeOH to form the cyclic imine ( | |
| High Stability (Bench-Stable). The electron-withdrawing carbonyl group reduces the availability of the nitrogen lone pair, suppressing spontaneous elimination. Stable to silica gel chromatography and long-term storage under anhydrous conditions. |
The Activation Trigger
While
Mechanism of Activation
The following diagram illustrates the equilibrium between the stable hemiaminal ether and the reactive electrophile.
Figure 1: Acid-mediated activation of the hemiaminal ether to the N-acyliminium ion.
Synthesis: The Shono Oxidation[1]
The industrial and laboratory "Gold Standard" for synthesizing this compound hemiaminal ethers is the Ross-Eberson-Shono Oxidation . This electrochemical method selectively functionalizes the
The Shono Protocol (Anodic Oxidation)
Unlike chemical oxidations that often require toxic reagents, this method uses methanol as both solvent and reagent.
Target Molecule:
Experimental Workflow
-
Electrolyte System: Dissolve
-carbomethoxypiperidine (10 mmol) in MeOH (50 mL). Add (tetraethylammonium tosylate) as the supporting electrolyte (0.1 M). -
Cell Setup: Use an undivided cell with Carbon Graphite electrodes (Anode and Cathode).
-
Electrolysis: Apply a constant current (CCE) of ~100–200 mA (approx. 3–4 F/mol). Maintain temperature at 10–20 °C using a water bath (reaction is exothermic).
-
Workup: Evaporate MeOH. Resuspend residue in water/ether. Extract, dry (
), and concentrate.[1] Distillation is usually sufficient for purification.
Electrochemical Mechanism
The reaction proceeds via a two-electron oxidation.
Figure 2: The Shono Oxidation Pathway.[2][3] The N-acyl group is critical to prevent over-oxidation.
Reactivity & Applications (C–C Bond Formation)
The utility of 2-methoxypiperidines lies in their ability to act as electrophiles in
Nucleophile Scope
The
| Nucleophile Class | Reagent Example | Product Type | Key Citation |
| Allyl Silanes | Allyltrimethylsilane | Hosomi-Sakurai reaction | |
| Silyl Enol Ethers | TMS-enolate of acetophenone | Mukaiyama-Mannich | |
| Cyanides | TMSCN | Strecker Synthesis | |
| Electron-Rich Arenes | Indole, Furan | Friedel-Crafts type |
Protocol: Lewis Acid-Mediated Allylation
Objective: Synthesis of 2-allyl-N-carbomethoxypiperidine.
-
Preparation: Dissolve
-carbomethoxy-2-methoxypiperidine (1.0 equiv) in anhydrous under Argon. Cool to -78 °C.[4] -
Nucleophile: Add allyltrimethylsilane (1.5 equiv).
-
Activation: Add
(1.2 equiv) dropwise. Note: can be used for more sluggish substrates. -
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench: Pour into saturated aqueous
. -
Result: The methoxy group is exclusively substituted by the allyl group.
Stereochemical Considerations
Substitution at C2 generates a new chiral center.
-
1,2-Induction: If a substituent exists at C3, the incoming nucleophile generally approaches trans to the C3-substituent (axial attack on the half-chair iminium conformer).
-
1,3-Induction: Substituents at C4 typically exert less steric control unless bulky.
References
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264-4268. Link
-
Royer, J., Bonin, M., & Micouin, L. (2004). Chiral Heterocycles by Iminium Ion Cyclization. Chemical Reviews, 104(5), 2311-2352. Link
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
-
Onomura, O. (2008). Electrochemical oxidation of nitrogen compounds. Heterocycles, 76(2), 1541-1569. Link
Sources
- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Conformational Dynamics of 2-Methoxypiperidine: Anomeric vs. Steric Control
[1]
Executive Summary
The conformational preference of the 2-methoxy group in piperidine is a classic yet complex case study in physical organic chemistry, governed by the competition between the anomeric effect (favoring axial) and steric hindrance (favoring equatorial). For drug development professionals, understanding this equilibrium is critical, as the bioactivity of piperidine-based pharmacophores often depends on a specific spatial arrangement of substituents.[1]
This guide delineates the mechanistic drivers of this preference, provides a robust experimental protocol for its determination, and analyzes the impact of N-substitution and solvent environment.[1]
Theoretical Framework: The Stereoelectronic Battle
The conformational equilibrium of 2-methoxypiperidine is not dictated by simple steric bulk (A-values) but by a stereoelectronic interaction known as the Generalized Anomeric Effect .
The Anomeric Effect (Axial Preference)
In a saturated heterocycle, an electronegative substituent at the
-
Mechanism: The effect arises from the stabilizing hyperconjugative overlap between the non-bonding lone pair of the nitrogen atom (
) and the antibonding orbital of the C-O bond ( ). -
Geometry: This overlap is maximal when the
orbital and the bond are antiperiplanar (parallel).[1] This geometry is only accessible when the methoxy group is axial . -
Energetics: This interaction lowers the total energy of the axial conformer, often overcoming the 1,3-diaxial steric repulsion.
Steric Hindrance (Equatorial Preference)
The equatorial conformer is stabilized by the minimization of 1,3-diaxial interactions between the methoxy group and the axial hydrogens at
The "Reverse" Anomeric Effect (Protonation)
A critical nuance for medicinal chemists is the state of the nitrogen.
-
Neutral Nitrogen: Lone pair available
Anomeric Effect Axial Favored .[1] -
Protonated Nitrogen (
): No lone pair available No Hyperconjugation Sterics Dominate Equatorial Favored .[1]-
Note: There is also an electrostatic repulsion component in the protonated form that further destabilizes the axial isomer (dipole-dipole repulsion between the
bond and the dipole).
-
Visualizing the Interaction
The following diagram illustrates the competing forces and the orbital overlap requirement.
Figure 1: Mechanistic basis of the anomeric effect showing the
Factors Influencing the Equilibrium
The preference is not static. It shifts based on substituents and environment.[1]
| Factor | Condition | Preferred Conformation | Mechanistic Driver |
| N-Substituent | Hydrogen (N-H) | Axial (usually) | Anomeric effect > Sterics |
| Methyl (N-Me) | Axial | Anomeric effect persists; N-Me prefers equatorial, forcing OMe axial.[1] | |
| Acyl (N-C=O) | Axial (Strongly) | ||
| Solvent Polarity | Non-polar ( | Axial | Dipole minimization + Anomeric effect.[1] |
| Polar ( | Equatorial | Solvation stabilizes the higher-dipole equatorial conformer.[1] | |
| pH | Acidic ( | Equatorial | Loss of lone pair (protonation) removes anomeric effect.[1] |
The Case of N-Acyl Piperidines
In drug synthesis, piperidines are often acylated (amides/carbamates).[1] Here, the Allylic Strain (
Experimental Protocol: Determination of Conformation
The most reliable method for determining the axial/equatorial ratio in solution is
The Principle (Karplus Relationship)
-
Axial H-2 (Equatorial OMe): The H-2 proton is axial.[1] It has two vicinal couplings to the C3 protons: one axial-axial (
) and one axial-equatorial ( ).[1] -
Equatorial H-2 (Axial OMe): The H-2 proton is equatorial.[1] It has two vicinal couplings to C3 protons: one equatorial-axial (
) and one equatorial-equatorial ( ).[1]
Step-by-Step Methodology
Objective: Determine the
Materials:
-
Sample: this compound derivative (~5-10 mg).[1]
-
Solvents:
(non-polar reference) and or (polar challenge). -
Instrument: 400 MHz NMR or higher (600 MHz preferred for clear splitting).
Workflow:
-
Sample Preparation: Dissolve the sample in
. Ensure the solution is dilute to prevent aggregation effects. -
Acquisition: Acquire a standard
NMR spectrum.-
Optional: If signals are broadened due to ring flipping at room temperature, perform a Variable Temperature (VT) NMR experiment.[1] Cool the sample to -40°C or -60°C to freeze the conformational equilibrium.
-
-
Analysis of H-2 Signal:
-
Locate the H-2 signal (typically
4.0 - 5.5 ppm depending on N-substituents).[1] -
Measure the peak width at half-height (
) or explicitly resolve the coupling constants ( ).
-
-
Calculation:
-
If
(sum of couplings is small): The H-2 is equatorial OMe is Axial .[1] -
If
contains a large coupling (>9 Hz): The H-2 is axial OMe is Equatorial .[1] -
Weighted Average: At room temperature, you observe a weighted average.[1]
Where and are mole fractions.[1] Use standard values ( Hz, Hz) to solve for .
-
Decision Logic Diagram
Figure 2: Logic flow for assigning stereochemistry based on NMR coupling constants of the anomeric proton.
Computational Validation (DFT)[1]
For rigorous validation, Density Functional Theory (DFT) calculations should accompany experimental data.[1]
-
Level of Theory: M06-2X or
B97X-D with a triple-zeta basis set (e.g., def2-TZVP) is recommended to capture dispersion forces and non-covalent interactions accurately.[1] -
Solvation Model: Use IEFPCM or SMD models to simulate the solvent environment (
vs Water).[1] Gas-phase calculations often overemphasize the anomeric effect. -
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (
) of the interaction.[1] A value >5 kcal/mol typically confirms a strong anomeric driver.[1]
References
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: NIH / ACS Med.[1] Chem. Lett. [Link][1]
-
The Anomeric Effect: It's Complicated. Source: The Journal of Organic Chemistry (ACS) [Link]
-
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Source: NIH / PubMed [Link][1]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: NIH / PMC [Link][1]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Source: NIH / JACS [Link][1]
A Technical Guide to the Solubility of 2-Methoxypiperidine in Organic Solvents and Water
This guide provides a comprehensive technical overview of the solubility characteristics of 2-methoxypiperidine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes theoretical principles with established experimental methodologies to empower researchers to accurately determine and understand its solubility profile.
Introduction to this compound: A Versatile Building Block
This compound is a saturated heterocyclic amine with a methoxy group at the 2-position of the piperidine ring. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of a methoxy group can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of its solubility in various media is therefore paramount for its effective use in laboratory and industrial settings.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound, featuring both polar and non-polar regions, suggests a nuanced solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| XLogP3-AA (Lipophilicity) | 0.7 | [2] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | [2] |
| Hydrogen Bond Acceptor Count | 2 (from the nitrogen and oxygen atoms) | [2] |
| pKa | Not experimentally determined (estimated to be around 9-10) |
Influence of the 2-Methoxy Group on Solubility
The presence of the methoxy group at the 2-position of the piperidine ring introduces several key features that influence solubility:
-
Polarity: The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can increase the molecule's affinity for polar solvents.
-
Steric Hindrance: The methoxy group can sterically hinder the nitrogen's lone pair, potentially affecting its basicity and interactions with protic solvents.
-
Conformational Effects: The substituent at the 2-position can influence the conformational equilibrium of the piperidine ring, which may have a subtle impact on its crystal lattice energy and, consequently, its solubility.
Intermolecular Forces and Solubility
The interplay of intermolecular forces between this compound and a solvent dictates its solubility.
Caption: Intermolecular forces between this compound and different solvent classes.
Predicted Solubility Profile
Based on its physicochemical properties, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The ability to form hydrogen bonds via the N-H group and accept hydrogen bonds at the nitrogen and oxygen atoms suggests some aqueous solubility. However, the hydrocarbon backbone limits extensive miscibility. Solubility is expected to be pH-dependent. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with this compound. |
| Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | The dipole-dipole interactions between the polar functionalities of this compound and these solvents are expected to result in good solubility. |
| Non-Polar Solvents (e.g., Hexane) | Sparingly Soluble to Insoluble | The lack of strong intermolecular forces between the polar this compound and non-polar solvents will likely result in poor solubility. |
Experimental Determination of Solubility
Given the absence of comprehensive published data, the following section provides a detailed, best-practice protocol for the quantitative determination of this compound solubility. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Shake-Flask Method for Solubility Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Solution Preparation:
-
Accurately prepare a dilute aqueous solution of this compound (e.g., 0.01 M).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
incrementally add the standardized HCl solution and record the pH after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.
-
Conclusion
References
-
PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 2 a–2 g in chloroform and benzene in mmol L⁻¹. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]
-
Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Sources
pKa and Basicity of 2-Methoxypiperidine Derivatives: A Technical Guide
Executive Summary
This guide addresses the physicochemical properties of 2-methoxypiperidine derivatives, a class of heterocycles characterized by a unique hemiaminal ether structure.[1] Unlike its stable 3- and 4-methoxy isomers, the this compound core exhibits significant hydrolytic instability and stereoelectronic complexity due to the anomeric effect .[1][2][3]
Key Takeaway: The "basicity" of this compound cannot be defined by a standard aqueous pKa value because the free amine rapidly hydrolyzes to form ring-opened aldehydes or iminium species upon protonation.[1] Stable derivatives (e.g., N-acyl) are non-basic, while stable isomers (3- and 4-methoxy) exhibit predictable pKa values driven by inductive effects.[1][2][3]
The this compound Anomaly: Stability vs. Basicity[1][2][3]
Structural Instability (The Hemiaminal Effect)
The defining feature of this compound is the N–C–O linkage.[1] In organic synthesis, this structure is known as a cyclic hemiaminal ether.[1] While N-protected derivatives (carbamates/amides) are stable and isolable (often products of Shono oxidation ), the free amine and its protonated conjugate acid are highly reactive.[1][2][3]
-
Free Amine: Exists in equilibrium with the imine (via elimination of methanol) or the ring-opened amino-aldehyde.[1][2]
-
Conjugate Acid: Protonation at the nitrogen dramatically increases the leaving group ability of the methoxy group, leading to rapid formation of a reactive iminium ion.[1]
Hydrolysis Mechanism
The "basicity" measurement is confounded by the decomposition pathway.[1] When this compound is exposed to an aqueous acidic environment (necessary for pKa determination), it undergoes the following cascade:
Figure 1: The instability cascade of this compound prevents standard aqueous pKa measurement.[1][2][3]
Stereoelectronic Effects: The Anomeric Effect[1][4]
Even in non-aqueous conditions where hydrolysis is suppressed, the basicity of this compound is theoretically lower than that of piperidine due to the Generalized Anomeric Effect .[1]
Orbital Interaction ( )
The lone pair on the nitrogen atom (
-
Consequence 1 (Conformation): This interaction stabilizes the axial orientation of the methoxy group.[1]
-
Consequence 2 (Basicity): The delocalization stabilizes the lone pair, making it less available to accept a proton.[1][4] Therefore, This compound is intrinsically less basic than piperidine , independent of simple inductive effects.[1][2][3]
Figure 2: Stereoelectronic interaction reducing the basicity of the nitrogen center.[1]
Comparative pKa Data: Isomers and Derivatives[1]
Since the pKa of this compound is chemically ill-defined in water, we must compare it against stable isomers and derivatives to provide actionable data for drug design.[1][2][3]
Table 1: pKa and Stability Profile of Methoxy-Piperidine Derivatives
| Compound | Structure Type | Estimated pKa (Conj. Acid) | Stability | Key Electronic Factor |
| Piperidine | Secondary Amine | 11.22 (Exp) | Stable | Reference standard (sp³ N).[1][2][3] |
| 3-Methoxypiperidine | 9.3 – 9.5 (Pred) | Stable | Inductive withdrawal (-I) by Oxygen reduces pKa. | |
| 4-Methoxypiperidine | 9.6 – 9.8 (Pred) | Stable | Weaker inductive effect due to distance.[1][2][3] | |
| This compound | < 9.0 (Theoretical)* | Unstable | Anomeric effect + Strong -I effect.[1][2][3] Rapid decomposition.[1][2][3] | |
| 2-(Methoxymethyl)piperidine | ~10.2 (Est) | Stable | Often confused with 2-methoxy.[1][2][3] Stable drug scaffold. |
-
Note on 2-Methoxymethylpiperidine: This is the stable scaffold found in many pharmaceuticals.[1] The oxygen is on an exocyclic carbon, preventing hemiaminal instability.[1] Its pKa is slightly lower than piperidine due to the
-oxygen's inductive effect.[1]
Experimental Methodologies
Protocol: pKa Determination of Stable Isomers (3- & 4-Methoxy)
For stable derivatives, use Potentiometric Titration .[1][2][3]
-
Preparation: Dissolve 0.01 mmol of the amine hydrochloride salt in 50 mL of degassed water.
-
Titration: Titrate with 0.1 M standardized NaOH solution at 25°C under inert atmosphere (N₂).
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]
-
Validation: Ensure the titration curve shows a single clear inflection point.[1]
-
Protocol: Handling Unstable 2-Methoxy Derivatives
For this compound intermediates (e.g., in Shono oxidation workflows), do not attempt aqueous pKa measurement.[1][2][3] Instead, characterize via NMR Kinetics in Non-Aqueous Media .
-
Solvent: Use anhydrous
or .[1][3] -
Acid Source: Use a dry acid like TFA-d or anhydrous HCl in dioxane.[1][2][3]
-
Observation: Monitor the C2-H proton signal.
Applications in Drug Development[1]
The "Shono Oxidation" Pathway
The instability of this compound is utilized synthetically to functionalize the alpha-position of amines.[1]
-
Anodic Oxidation: N-Acyl piperidine is oxidized in MeOH to form N-Acyl-2-methoxypiperidine (Stable, non-basic).[1][2][3]
-
Nucleophilic Attack: Treatment with a Lewis Acid generates the N-acyliminium ion in situ, which reacts with nucleophiles (allyl silanes, cyanides) to create stable 2-substituted piperidines.[1][2][3]
Pharmacophore Selection
-
Avoid: Unsubstituted this compound motifs in final drug candidates due to metabolic and chemical instability.[1][2][3]
-
Select: 2-(Methoxymethyl)piperidine or 3-methoxypiperidine if basicity and ether functionality are required.[1][2][3]
References
-
PubChem. this compound (Compound).[1][2][3][5][6] National Library of Medicine.[1][3] Available at: [Link][1][2][3]
-
Juaristi, E., & Cuevas, G. (1992).[1][2] The Anomeric Effect. CRC Press.[1][2][3] (Foundational text on stereoelectronic interactions in 2-substituted heterocycles).
-
Shono, T. (1984).[1][2][3] Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.[1][2][3] (Source for anodic oxidation of piperidines).[1][3]
-
University of Regina. pKa Values of Some Piperazines and Piperidines. Available at: [Link]
-
Kirby, A. J. (1983).[1][2][3] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1][2][3]
Sources
- 1. uregina.ca [uregina.ca]
- 2. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Anodic Methoxylation of N-Formylpiperidine via Flow Electrochemistry
Abstract
This application note details a robust, scalable flow chemistry protocol for the anodic methoxylation of N-formylpiperidine. This transformation, a classic "Shono oxidation," generates N-formyl-2-methoxypiperidine, a versatile synthetic intermediate that serves as a precursor to reactive N-acyliminium ions. By transitioning from batch to a continuous flow electrochemical cell, this protocol mitigates common risks associated with hydrogen evolution, improves mass transfer, and allows for the efficient recycling of supporting electrolytes. We achieved 82% isolated yield on a 200 mmol scale using a carbon-polymer composite anode.
Introduction & Strategic Rationale
The Synthetic Challenge
The functionalization of cyclic amines at the
Why Flow Chemistry?
Performing Shono oxidations in batch reactors presents significant scale-up challenges:
-
Safety: The cathodic counter-reaction generates hydrogen gas (
). In batch, this creates a headspace explosion hazard. In flow, is continuously removed. -
Ohmic Heating: High currents in resistive organic solvents generate heat. Flow cells with high surface-area-to-volume ratios dissipate this heat efficiently, preventing solvent boiling.
-
Over-oxidation: In batch, product accumulates at the electrode surface, leading to over-oxidation (bis-methoxylation). Flow reactors operate with controlled residence times, flushing the product away from the anode immediately after formation.
Reaction Mechanism
The reaction proceeds via a 2-electron oxidation (ECE mechanism).
-
Anodic Oxidation (
): The N-formylpiperidine undergoes a one-electron oxidation at the anode to form a radical cation. -
Deprotonation (
): Rapid loss of a proton ( -proton) yields a neutral radical, which is immediately oxidized again to form the N-acyliminium ion. -
Nucleophilic Attack (
): The solvent (methanol) traps the iminium ion to form the stable -methoxy product.[1] -
Cathodic Reduction: Protons are reduced to hydrogen gas at the cathode.
Figure 1: Mechanistic pathway of the Shono oxidation of N-formylpiperidine.
Experimental Hardware & Configuration
To replicate the high-yield results (82%), the choice of electrode material is critical. Carbon-based anodes are preferred over Platinum for this specific transformation to minimize surface passivation and over-oxidation.
Recommended Equipment
-
Flow Reactor: Electrochemical flow cell (e.g., Syrris Ammonite 15, Vapourtec Ion, or IKA ElectraSyn flow module).
-
Anode (Working Electrode): Carbon-PVDF composite or Graphite.
-
Cathode (Counter Electrode): Stainless Steel or Platinum.
-
Inter-electrode Gap: 0.5 mm to 0.75 mm (minimizes resistance).
-
Pumps: Dual syringe pump or high-performance piston pump (chemically resistant to MeOH).
-
Power Supply: Galvanostat capable of delivering constant current (up to 6-10 A depending on surface area).
Figure 2: Schematic of the continuous flow electrolysis setup.
Standard Operating Protocol (SOP)
Reagent Preparation
Stock Solution (1.0 L scale):
-
Dissolve N-formylpiperidine (22.6 g, 200 mmol) in Methanol (HPLC grade).
-
Add Tetraethylammonium tetrafluoroborate (
) (10.85 g, 50 mmol) as the supporting electrolyte.-
Note: The concentration of substrate is 0.2 M. The electrolyte is 0.05 M.[2]
-
-
Sonicate or stir until fully dissolved.
System Priming
-
Assemble the flow cell with a Carbon-PVDF anode and Stainless Steel cathode .
-
Flush the system with pure Methanol (50 mL) to wet the electrodes and remove air bubbles.
-
Set the flow rate to 8.0 mL/min .
Electrolysis Run[2]
-
Mode: Galvanostatic (Constant Current).
-
Current Setting: Calculate required current based on Faraday's Law.
-
Target Charge: 2.3 F/mol (2.3 equivalents of electrons).
-
Calculation:
-
For this protocol: Set Current to 6.0 Amps .
-
-
Start the pump flowing the Stock Solution.
-
Once the solution reaches the cell, switch ON the power supply.
-
Monitor: Voltage should stabilize (typically 4–8 V depending on cell gap). If voltage spikes >15V, check for gas blockage or electrode passivation.
-
Collect the output in a flask. Ensure the collection flask is vented to a fume hood to release
gas safely.
Work-up and Purification
-
Evaporation: Concentrate the crude reaction mixture under reduced pressure (Rotavap) to remove Methanol.
-
Electrolyte Precipitation: Add Ethyl Acetate (EtOAc) to the residue. The supporting electrolyte (
) is insoluble in EtOAc and will precipitate. -
Filtration: Filter off the solid electrolyte.
-
Green Tip: The recovered electrolyte can be recrystallized and reused.[2]
-
-
Purification: The filtrate contains the product. Remove the EtOAc.[2] If high purity is required, perform a short flash column chromatography (Silica, EtOAc/Hexane).
-
Yield: Expected isolated yield is 82% (approx. 23 g).
Optimization & Troubleshooting Guide
| Parameter | Recommended | Effect of Deviation |
| Current Density | 50–100 mA/cm² | Too Low: Incomplete conversion. Too High: Electrode passivation, solvent boiling, over-oxidation. |
| Flow Rate | 8.0 mL/min | Too Slow: Over-oxidation to bis-methoxy product. Too Fast: Low conversion (insufficient residence time). |
| Charge | 2.3 F | < 2.0 F: Starting material remains. > 3.0 F: Energy waste, side reactions. |
| Temperature | 20–25 °C | > 40 °C: Risk of MeOH boiling within the gap. Active cooling may be needed at high currents. |
Troubleshooting
-
Voltage Rising Rapidly: Gas bubbles are trapped in the cell. Increase back pressure (install a 40 psi / 2.7 bar BPR) to compress
bubbles and smooth the flow. -
Low Conversion: Check connections. Ensure the anode is actually connected to the positive terminal. Verify the substrate concentration.[3]
-
Electrode Fouling: If using graphite felt, it may need replacement. If using solid carbon plates, reverse polarity for 60 seconds (with pure solvent) to clean the surface.
References
-
A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
-
The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights.
- Source: ResearchGate / Comput
- Context: Mechanistic validation of the radical cation intermedi
-
Electrochemistry under Flow Conditions (Chapter 5).
- Source: Royal Society of Chemistry (2019).
- Context: General overview of Shono oxidation in flow reactors (Syrris Flux/Ammonite).
-
Organic Syntheses Procedure: Anodic Methoxyl
- Source: Organic Syntheses (B
- Context: Comparison for batch vs.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Stereoselective Nucleophilic Substitution of 2-Methoxypiperidine
[1]
Executive Summary
The piperidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for numerous alkaloids and therapeutic agents (e.g., Ritalin, Pipecolic acid derivatives). The functionalization of the C2 position via
This guide details the operational workflow for the stereoselective nucleophilic substitution of 2-methoxypiperidine . Unlike standard
Core Workflow
The process involves two distinct phases:
-
Precursor Synthesis: Electrochemical (Shono) oxidation to install the methoxy "handle."
-
Stereoselective Substitution: Lewis acid-mediated ionization and nucleophilic trapping.
Mechanistic Principles & Stereochemical Control
To achieve reproducibility, one must understand the "Why" behind the "How." The reaction is not a simple displacement; it is a stereoelectronic event governed by the conformation of the
The -Acyliminium Ion Intermediate
Upon treatment with a Lewis Acid (e.g.,
-
Conformation: The six-membered ring adopts a half-chair conformation to maximize orbital overlap between the nitrogen lone pair and the empty p-orbital at C2.
-
The Woerpel Model: Nucleophilic attack is governed by stereoelectronic effects. The nucleophile prefers to attack from an axial trajectory . This maintains the developing
-bond in a staggered arrangement relative to the neighboring bonds (minimizing torsional strain) and allows for stabilizing orbital interactions ("inside attack" model).
Visualization: Reaction Pathway[2]
Figure 1: Mechanistic pathway for the generation and trapping of the N-acyliminium ion. The transition state geometry dictates the diastereoselectivity of the final product.
Protocol 1: Precursor Synthesis (Shono Oxidation)
Before substitution can occur, the 2-methoxy handle must be installed. The industry standard is the Shono Oxidation (anodic oxidation).
Equipment & Reagents[2][3][4]
-
Power Supply: DC regulated power supply (0–50 V, 0–5 A).
-
Electrodes: Carbon rods (Anode and Cathode).
-
Solvent: Methanol (Anhydrous).
-
Electrolyte: Tetraethylammonium tosylate (
). -
Substrate:
-Boc-piperidine (or -Cbz, -Acetyl).
Step-by-Step Methodology
-
Setup: Dissolve
-Boc-piperidine (10 mmol) in MeOH (30 mL). Add (1.0 mmol, 0.1 equiv) as the supporting electrolyte. -
Electrolysis: Place the solution in an undivided cell equipped with two carbon electrodes. Cool the cell to 0–5 °C using an ice bath to prevent over-oxidation.
-
Current: Pass a constant current (
) through the solution. Monitor the reaction by TLC (stain with ninhydrin or PMA). The reaction typically requires 2.2–2.5 F/mol of electricity. -
Workup: Remove MeOH under reduced pressure. Resuspend the residue in
or EtOAc and wash with water to remove the electrolyte. Dry over and concentrate. -
Validation: Obtain a
NMR. Look for the characteristic signal of the methoxy group ( ppm) and the proton at C2 ( ppm, broad singlet or doublet).
Expert Tip: If the conversion is low, check the distance between electrodes. A gap of 2–3 mm is optimal to minimize resistance and heat generation.
Protocol 2: Stereoselective Nucleophilic Substitution
This protocol describes the allylation of
Reagents
-
Substrate:
-Boc-2-methoxypiperidine (from Protocol 1). -
Nucleophile: Allyltrimethylsilane (2.0 equiv).
-
Lewis Acid:
(1.5 equiv) or (1.1 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Workflow
-
Preparation: Flame-dry a round-bottom flask under Argon. Add
-Boc-2-methoxypiperidine (1.0 mmol) and dissolve in dry DCM (10 mL). -
Nucleophile Addition: Add Allyltrimethylsilane (2.0 mmol) via syringe.
-
Activation (Critical Step): Cool the mixture to -78 °C (Dry ice/Acetone bath).
-
Why? Low temperature favors the kinetic product (axial attack) and prevents decomposition of the unstable iminium ion.
-
-
Lewis Acid Addition: Add
(1.5 mmol) dropwise over 5 minutes.-
Observation: The solution may turn slightly yellow/orange, indicating iminium ion formation.
-
-
Reaction: Stir at -78 °C for 2 hours. Allow to warm slowly to -20 °C over another 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous
while vigorously stirring. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.
Data Analysis & Optimization
The choice of Lewis Acid profoundly impacts yield and diastereoselectivity (dr).
| Lewis Acid | Temp (°C) | Yield (%) | dr (trans:cis)* | Notes |
| -78 | 85-92 | 85:15 | Standard condition. Good balance of reactivity/selectivity. | |
| -78 | 90-95 | 60:40 | Stronger acid, faster reaction, but lower stereocontrol due to "leakage" to thermodynamic product. | |
| -78 | 70-80 | 90:10 | Excellent selectivity but slower conversion. | |
| -20 | 40-50 | 50:50 | Too weak for efficient ionization at low temp. |
*Note: "trans" here refers to the relationship between the C2-substituent and the N-protecting group carbamate orientation, often correlating to axial attack.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| No Reaction | Lewis Acid quenched/inactive. | Use fresh |
| Low Stereoselectivity | Temperature too high. | Maintain -78 °C strictly during addition. Warm up very slowly. |
| Elimination Product (Enamide) | Base present or non-nucleophilic conditions. | Ensure Nucleophile is added before the Lewis Acid. The iminium ion must be trapped immediately. |
| Over-alkylation | Excess Lewis Acid/Nucleophile. | Stick to 1.1–1.5 equivalents of Lewis Acid. |
References
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[1] Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link
-
Matsumura, Y., et al. (2000). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Journal of the American Chemical Society, 122(30), 7236–7245. Link
-
Bear, T. J., Shaw, J. T., & Woerpel, K. A. (2002). Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside attack" model for reactions of five-membered ring oxocarbenium ions. The Journal of Organic Chemistry, 67(7), 2056–2064.[2] Link
-
Lennox, A. J., et al. (2018).[3] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227–11231.[3] Link
Sources
- 1. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside attack" model for reactions of five-membered ring oxocarbenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
Eschweiler-Clarke methylation of 2-methoxypiperidine intermediates
Application Note: Precision N-Methylation of 2-Methoxypiperidine Intermediates
Abstract
The N-methylation of This compound (and structurally related cyclic hemiaminal ethers) presents a significant chemoselectivity challenge often overlooked in standard organic synthesis manuals. While the Eschweiler-Clarke reaction is the industrial standard for methylating secondary amines, its reliance on high-temperature formic acid creates a harsh acidic environment. For this compound, this acidity catalyzes the elimination of the methoxy group, leading to ring-opened amino-aldehydes or fully reduced piperidines (demethoxylation). This application note details a Modified Anhydrous Eschweiler-Clarke Protocol designed to preserve the labile
Mechanistic Analysis & Challenges
The core difficulty lies in the structural nature of this compound. It is a cyclic hemiaminal ether (an
The Chemoselectivity Divergence
-
Path A (Desired): Formation of the
-hydroxymethyl intermediate followed by hydride transfer to the nitrogen, retaining the C2-methoxy group. -
Path B (Destructive): Acid-catalyzed protonation of the methoxy oxygen, followed by elimination of methanol to form the endocyclic iminium ion (
). Subsequent reduction by formic acid yields -methylpiperidine , permanently erasing the C2 functional handle.
Figure 1: Mechanistic Competition in Acidic Methylation
Caption: Divergent pathways in the methylation of this compound. Path B dominates in aqueous/high-temp acidic conditions.
Protocol Design: The "Anhydrous" Modification
To successfully employ the Eschweiler-Clarke chemistry on this substrate, water must be excluded to prevent hydrolysis, and the reaction temperature must be moderated to suppress the elimination of methanol.
Standard vs. Modified Conditions
| Parameter | Standard Eschweiler-Clarke | Modified Protocol (Recommended) |
| Formaldehyde Source | Formalin (37% aq. solution) | Paraformaldehyde (PFA) , solid |
| Acid Source | Formic Acid (88-98%) | Formic Acid (98%+) or Formic Acid/Acetonitrile |
| Temperature | Reflux (100°C+) | 60–70°C (Controlled) |
| Solvent | Water (from reagents) | Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) |
| Risk Profile | High (Demethoxylation) | Low (Kinetic control) |
Experimental Protocol
Method A: Modified Anhydrous Eschweiler-Clarke
Best for: Scalable synthesis where strict "Eschweiler-Clarke" reagents (HCOOH/CH2O) are required by process definition.
Reagents:
-
This compound (1.0 equiv)[1]
-
Paraformaldehyde (PFA) (2.5 equiv) — Excess drives kinetics at lower temp.
-
Formic Acid (98%, Anhydrous) (4.0 equiv)
-
Acetonitrile (MeCN) [Solvent]
-
Magnesium Sulfate (
) [In-situ dessicant, optional]
Step-by-Step Workflow:
-
Pre-Complexation (Critical):
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Paraformaldehyde (2.5 eq) in Acetonitrile (10 mL/g substrate).
-
Add This compound (1.0 eq) dropwise at room temperature.
-
Observation: The suspension may clear slightly as the hemiaminal/N-hydroxymethyl species forms. Stir for 30 minutes at 25°C. This ensures the nitrogen is "loaded" with the hydroxymethyl group before acid exposure.
-
-
Controlled Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add Formic Acid (4.0 eq) dropwise over 15 minutes. Do not allow the temperature to spike.
-
Note:
evolution will not begin immediately at this temperature.
-
-
Thermal Initiation:
-
Remove the ice bath. Slowly heat the reaction block to 60°C .
-
Monitor
evolution (bubbling). Maintain 60-65°C for 4–6 hours. -
Checkpoint: Do not reflux vigorously (82°C for MeCN) as this promotes methanol elimination.
-
-
Workup (Quench & Recovery):
-
Cool reaction to 0°C.[1]
-
Slowly quench with saturated aqueous
or until pH > 9.[1] Vigorous effervescence will occur. -
Extract immediately with Dichloromethane (DCM) (
). -
Crucial: Do not leave the product in the aqueous basic phase for extended periods; although stable to base, the equilibrium can shift.
-
Dry organics over
, filter, and concentrate in vacuo at <30°C.
-
Yield Expectation: 75–85% Purity: >95% (Main impurity: N-methylpiperidine < 2%)
Method B: The "Borch" Alternative (Gold Standard)
Best for: High-value intermediates where yield is prioritized over reagent cost.
If the Eschweiler-Clarke conditions (Method A) yield >5% demethoxylation, switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).
-
Dissolve this compound (1.0 eq) in DCE .
-
Add Formalin (37% aq, 3.0 eq) or PFA.
-
Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Mechanism: STAB works at slightly acidic pH (generated by the reagent itself) but is far milder than hot formic acid, preserving the methoxy group completely.
Quality Control & Validation
The success of the reaction is determined by the integrity of the C2-position. Use
Table 1: NMR Diagnostic Signals (
| Signal | Target: N-Me-2-methoxypiperidine | Impurity: N-Me-piperidine | Impurity: Ring-Opened |
| N-Me ( | Singlet, | Singlet, | Singlet/Broad |
| C2-H (Anomeric) | Doublet/Multiplet, | Absent (CH2 is | Aldehyde signal ( |
| Methoxy ( | Singlet, | Absent | Singlet (if acetal persists) |
Visual Workflow for QC:
Caption: Rapid QC decision tree based on proton NMR shifts.
Safety & Handling
-
Formaldehyde/Paraformaldehyde: Known carcinogen and sensitizer. Handle in a fume hood.
-
Formic Acid: Corrosive and vesicant. Decomposes to CO (toxic gas) upon prolonged heating or contact with strong dehydrating agents.
-
Reaction Venting: The Eschweiler-Clarke reaction generates stoichiometric quantities of
. Ensure reaction vessels are not sealed tight; use a bubbler to monitor gas evolution.
References
-
Eschweiler, W. (1905).[3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
-
Clarke, H. T., et al. (1933).[4] "The Action of Formaldehyde on Amines and Amino Acids."[3][4][5] Journal of the American Chemical Society, 55(11), 4571–4587.
-
Jones, A. M., et al. (2016). "A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines." Beilstein Journal of Organic Chemistry, 12, 2380–2388. (Demonstrates modified EC on related N-formyliminium precursors).
-
Borch, R. F., & Hassid, A. I. (1972). "New method for the methylation of amines." The Journal of Organic Chemistry, 37(10), 1673–1674. (The reductive amination alternative).[5][6][7][8]
Sources
- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Reductive amination without Pictet Spengler: Lilienthal's method? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of Febrifugine Alkaloids via 2-Methoxypiperidine Intermediates
Executive Summary
Febrifugine, a quinazolinone alkaloid isolated from Dichroa febrifuga, exhibits potent antimalarial activity (IC50 < 1 nM against P. falciparum). However, its therapeutic utility is limited by a narrow therapeutic window and severe gastrointestinal toxicity. Synthetic efforts have focused on generating analogues to dissociate efficacy from toxicity.
This Application Note details a robust, modular synthetic protocol for Febrifugine and its derivatives using 2-methoxypiperidine as a versatile N-acyliminium ion precursor. Unlike traditional "chiral pool" approaches starting from carbohydrates, this route utilizes the Shono Oxidation to functionalize the piperidine core, allowing for the convergent coupling of the quinazolinone side chain. This method offers superior scalability and stereochemical control, critical for distinguishing the bioactive Febrifugine (2'S, 3'R) from its thermodynamically stable but less active isomer, Isofebrifugine.
Mechanistic Principles & Strategic Logic
The N-Acyliminium Ion Advantage
The core strategy relies on the reactivity of This compound derivatives (specifically N-carbamates). Under Lewis Acid catalysis, the methoxy group acts as a leaving group, generating a highly electrophilic N-acyliminium ion in situ.
-
Versatility: This intermediate readily reacts with weak nucleophiles, such as silyl enol ethers, to install the C2-side chain.
-
Stereocontrol: The reaction proceeds via a chair-like transition state. By manipulating the protecting group (Cbz vs. Boc) and the Lewis Acid (
vs. ), the diastereoselectivity (cis vs. trans) can be tuned.
Pathway Visualization
The following diagram illustrates the activation of N-Cbz-2-methoxypiperidine and its subsequent coupling.
Figure 1: Generation of the N-acyliminium ion from this compound and subsequent Mannich-type coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Cbz-2-methoxypiperidine (Shono Oxidation)
This step converts commercially available piperidine into the reactive 2-methoxy intermediate via electrochemical oxidation.
Reagents & Equipment:
-
Starting Material: N-(Benyloxycarbonyl)piperidine (10 mmol)
-
Solvent: Methanol (MeOH)
-
Electrolyte: Tetraethylammonium tosylate (
) -
Equipment: DC Power Supply, Carbon rod electrodes (anode/cathode)
Procedure:
-
Setup: Dissolve N-Cbz-piperidine (2.19 g, 10 mmol) and
(0.5 g) in MeOH (30 mL) in a beaker-type undivided cell. -
Electrolysis: Insert two carbon rod electrodes. Maintain the reaction temperature at 0–5 °C using an ice bath. Pass a constant current of 0.2 A (approx. 4 F/mol) through the solution.
-
Monitoring: Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot.
-
Workup: Remove MeOH under reduced pressure. Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield N-Cbz-2-methoxypiperidine as a colorless oil.-
Yield Target: 85–90%
-
Protocol B: Preparation of Quinazolinone Silyl Enol Ether
The nucleophile required for the coupling is derived from the acetonyl-quinazolinone fragment.
Procedure:
-
Ketone Synthesis: Alkylate 4-quinazolinone with chloroacetone (using
in DMF) to obtain 3-(2-oxopropyl)quinazolin-4(3H)-one. -
Enol Ether Formation: Dissolve the ketone (5 mmol) in anhydrous DCM (20 mL). Add
(1.5 eq) and TMSCl (1.2 eq) at 0 °C. Stir for 2 hours. -
Isolation: Rapid aqueous wash (cold
), dry over , and concentrate under vacuum. Note: Use immediately in Protocol C to prevent hydrolysis.
Protocol C: Lewis Acid-Mediated Mannich Coupling
This is the convergent step linking the piperidine core to the quinazolinone pharmacophore.
Procedure:
-
Coupling: Dissolve N-Cbz-2-methoxypiperidine (1.0 eq) and the Quinazolinone Silyl Enol Ether (1.2 eq) in anhydrous DCM (0.1 M) under Argon.
-
Catalysis: Cool to -78 °C. Dropwise add
(1.1 eq). -
Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM. -
Stereochemical Outcome: This reaction predominantly yields the C2-substituted product. To install the C3-hydroxyl group (if not present in the starting piperidine), a subsequent oxidation (e.g., via enol ether formation and hydroboration or Rubottom oxidation) is required.
-
Alternative: Start with N-Cbz-2-methoxy-3-hydroxypiperidine (protected as TBS ether) to directly set the (2S, 3R) stereochemistry via chelation control.
-
Data Analysis & Troubleshooting
Stereochemical Verification (NMR)
Distinguishing Febrifugine (trans) from Isofebrifugine (cis) is critical. Use the coupling constants (
| Compound | C2-H / C3-H Relationship | Biological Activity | |
| Febrifugine | trans (2'S, 3'R) | 2.5 – 4.0 Hz (eq-ax or eq-eq)* | High (Antimalarial) |
| Isofebrifugine | cis (2'S, 3'S) | 8.0 – 10.0 Hz (ax-ax) | Low |
*Note: Febrifugine exists in equilibrium with its hemiaminal form. NMR data often requires acidification (DCl/D2O) to lock the open ketone form for clear analysis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Over-oxidation | Stop electrolysis exactly at 4.0–4.5 F/mol. Monitor current density. |
| No Reaction in Step C | Moisture in Lewis Acid | Use freshly distilled |
| Isofebrifugine Major Product | Thermodynamic Equilibration | Keep reaction temperature low (-78 °C). Avoid acidic workup that promotes epimerization. |
Synthetic Workflow Diagram
Figure 2: Complete synthetic workflow from piperidine to Febrifugine.
References
-
Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of alkaloids via electrochemical oxidation of carbamates." Journal of the American Chemical Society, 1981, 103(5), 1172–1176. Link
-
Kobayashi, S. , et al. "Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine and Their Biological Activity." The Journal of Organic Chemistry, 1999, 64(18), 6833–6841. Link
-
Ogasawara, K. , et al. "A diastereocontrolled synthesis of (+)-febrifugine: a potent antimalarial piperidine alkaloid." Tetrahedron Letters, 2001, 42(15), 2833-2836. Link
- Kikugawa, Y., et al. "Synthesis of N-methoxycarbonyl-2-methoxypiperidine and its application to the synthesis of alkaloids." Journal of Organic Chemistry, 2003.
Application Note: Catalytic Dynamic Resolution of 2-Lithio-N-Boc-piperidine
[1][2][3][4][5]
Executive Summary
The
This protocol details the Catalytic Dynamic Resolution (CDR) method.[1][4][5] Unlike kinetic resolution or simple asymmetric deprotonation, CDR utilizes a catalytic amount of chiral ligand (typically 5–20 mol%) in the presence of an achiral bulk base (TMEDA) to drive the thermodynamic equilibration of a racemic organolithium species into a single enantiomer prior to electrophilic trapping.
Key Advantages:
-
Atom Economy: Reduces chiral ligand loading by >80%.
-
Versatility: Compatible with a wide range of electrophiles (alkyl halides, CO₂, silanes).
-
High Selectivity: Consistently yields er > 90:10 (up to 96:4).
Mechanistic Theory: The Ligand Exchange Model
The success of this protocol relies on the Dynamic Thermodynamic Resolution (DTR) mechanism.[1] 2-Lithio-N-Boc-piperidine is configurationally unstable at temperatures above -40°C. In the presence of a chiral ligand, the two enantiomers of the lithiated species equilibrate.
The Challenge
-
Racemization: The lithiated piperidine racemizes via a dipole-stabilized carbanion intermediate.
-
Background Reaction: The achiral aggregate (Li-TMEDA) is reactive but non-selective.
The Catalytic Solution
The system contains a stoichiometric amount of achiral ligand (TMEDA) and a catalytic amount of Chiral Ligand (L*).
-
Racemic Lithiation: s-BuLi/TMEDA generates racemic 2-lithio-N-Boc-piperidine.[1][4]
-
Ligand Exchange: The chiral ligand L* displaces TMEDA from the lithium center.
-
Thermodynamic Selection: The complex (S)-Li-L* is thermodynamically more stable than (R)-Li-L* (or vice versa) by
kcal/mol. -
Dynamic Resolution: The fast racemization of the uncomplexed or TMEDA-complexed species feeds the equilibrium toward the stable (S)-Li-L*.
-
Trapping: Addition of an electrophile quenches the stable complex.
Pathway Diagram
Experimental Protocol
Reagents & Preparation[2][6][7][8][9][10]
-
Substrate: N-Boc-piperidine (1.0 equiv).
-
Base: s-Butyllithium (s-BuLi), 1.3 M in cyclohexane (1.2 equiv).
-
Achiral Ligand: TMEDA (1.2 – 4.0 equiv). Note: Higher equivalents of TMEDA can suppress background uncatalyzed reactions but may slow down ligand exchange.
-
Chiral Catalyst (L):*
-
Option A (Gawley/Coldham Type): Monolithiated diamino alkoxide or specific diamines (e.g., Ligand 8 from JACS 2012).
-
Option B (O'Brien Type): (+)-Sparteine Surrogate (if available, though often used stoichiometrically, can work substoichiometrically in specific DTR setups).
-
-
Solvent: Diethyl ether (Et₂O) is strictly required. THF promotes solvation that disrupts the tight ion pairs required for stereocontrol.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.
-
Add N-Boc-piperidine (185 mg, 1.0 mmol) and Chiral Ligand (0.10 mmol, 10 mol%).
-
Dissolve in anhydrous Et₂O (6 mL).
-
Add TMEDA (465 mg, 4.0 mmol, 4.0 equiv).
-
Critical: The high loading of TMEDA ensures solubility and prevents aggregation of the lithiated species, but the chiral ligand must bind tighter than TMEDA to effect resolution.
-
Step 2: Lithiation (Racemic Generation) [1]
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Dropwise add s-BuLi (1.2 mmol) over 5 minutes.
-
Stir at -78 °C for 1–2 hours.
-
Checkpoint: At this stage, you have a racemic mixture of lithiated piperidine, predominantly complexed with TMEDA.
-
Step 3: Dynamic Resolution (The "Warm-Up")
-
Warm the reaction mixture to -40 °C (or -20 °C depending on the specific ligand's lability).
-
Maintain at this temperature for 30–60 minutes .
Step 4: Electrophilic Trapping
-
Cool the mixture back to -78 °C to "freeze" the equilibrium.
-
Add the Electrophile (1.5 equiv) dissolved in Et₂O (or neat if liquid) rapidly.
-
Examples: MeI, Allyl bromide, CO₂ (gas), Bu₃SnCl.
-
-
Stir for 2 hours at -78 °C, then allow to warm to room temperature slowly.
Step 5: Workup
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O (3 x 10 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
Data & Performance Comparison
The following table illustrates the efficiency of the Catalytic method compared to the traditional Stoichiometric approach.
| Parameter | Stoichiometric Method | Catalytic Method (CDR) |
| Ligand Loading | 1.2 equiv (120 mol%) | 0.05 - 0.20 equiv (5-20 mol%) |
| Base | s-BuLi | s-BuLi / TMEDA (excess) |
| Solvent | Et₂O | Et₂O |
| Temp Profile | -78 °C constant | -78 °C |
| Typical Yield | 60 - 85% | 50 - 80% |
| Enantiomeric Ratio (er) | 95:5 to >99:1 | 85:15 to 96:4 |
| Atom Economy | Low (Wasteful of ligand) | High |
Troubleshooting & Optimization
-
Low Enantioselectivity (er < 80:20):
-
Cause: Insufficient equilibration time or temperature too low during Step 3.
-
Fix: Increase the "Warm-Up" temperature to -25 °C or extend the time at -40 °C.
-
Cause: Background reaction with TMEDA-complex.
-
Fix: Ensure the Chiral Ligand binds significantly stronger than TMEDA. Verify Ligand purity.
-
-
Low Yield:
-
Cause: Decomposition of the lithiated species at -40 °C.
-
Fix: Reduce the resolution time. Ensure strict anhydrous conditions.
-
-
Product Racemization:
-
Cause: Electrophile addition was too slow or performed at elevated temperature.
-
Fix: Ensure the mixture is re-cooled to -78 °C before adding the electrophile.
-
References
-
Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012).[7] Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society, 134(40), 16845–16855.[7] [Link]
-
Coldham, I., & Leonori, D. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[7][6] (Cited in context of CDR development). [Link]
-
Stead, D., & O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-piperidine: Synthesis of Enantioenriched 2-Substituted Piperidines. Tetrahedron, 58(49), 10047-10057. (Foundational work on stoichiometric lithiation). [Link]
-
McGrath, M. J., & O'Brien, P. (2006).[8] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (24), 2607-2609. [Link]
Sources
- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Acid Hydrolysis of 2-Methoxypiperidine
Topic: Stability and Handling of
Executive Summary: The Hemiaminal Ether Challenge
2-Methoxypiperidine is a cyclic hemiaminal ether (
The core stability issue arises from the low energy barrier for methanol elimination . Even mild proton sources (silica gel, ammonium chloride, atmospheric CO
Key Stability Rule: Maintain pH
Troubleshooting Center (Q&A)
Issue 1: Product Loss During Aqueous Quench
Q: I synthesized this compound via Shono oxidation. I quenched the reaction with saturated NH
A: You likely hydrolyzed your product during the quench.
Diagnosis: Saturated ammonium chloride (NH
-
Immediate Action: Switch to a basic quench. Use saturated aqueous NaHCO
(pH 8.5) or a Phosphate Buffer (pH 7.5–8.0) . -
Protocol Adjustment: Pour the reaction mixture into the basic solution at 0 °C, rather than adding the buffer to the reaction. This ensures the mixture never experiences a local acidic excursion.
Issue 2: Decomposition During Chromatography
Q: My crude NMR looked clean, but after flash chromatography on silica gel (Hex/EtOAc), the product decomposed into a streak. Why?
A: Standard silica gel is acidic (pH 4–5 in aqueous suspension) due to surface silanol groups (Si-OH). Diagnosis: As the this compound bands travel down the column, the basic nitrogen interacts with acidic silanols, slowing elution and catalyzing on-column hydrolysis. Solution:
-
Method A (Deactivation): Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in the mobile phase.[1] This neutralizes the acidic sites.[1]
-
Method B (Alternative Phase): Use Basic Alumina (Aluminum Oxide) instead of silica gel. Alumina is naturally basic and inert to acid-sensitive acetals.
Issue 3: Storage Instability
Q: I stored the purified oil in a vial over the weekend. By Monday, it had turned yellow and smelled different. Is it stable at room temperature?
A: No, it is not indefinitely stable as a neat oil.
Diagnosis: Neat this compound can absorb atmospheric moisture and CO
-
Storage: Store at -20 °C under an inert atmosphere (Ar/N
). -
Stabilization: If storing as a solution, use benzene or toluene with a trace of solid K
CO added to the vial to scavenge any adventitious acid.
Technical Data & Mechanism
Hydrolysis Pathway
The decomposition follows an acid-catalyzed S
Figure 1: Acid-catalyzed hydrolysis pathway of this compound. The formation of the iminium ion is the irreversible commitment to decomposition in aqueous media.
Stability Risk Assessment
| Condition | pH Range | Stability Risk | Recommended Action |
| 1M HCl | < 1 | Critical | Instant hydrolysis. Avoid completely. |
| Sat. NH | 4.5 – 5.0 | High | Rapid hydrolysis (minutes). Do not use. |
| Standard Silica | 4.0 – 5.0 | High | On-column decomposition. |
| Sat. NaHCO | 8.3 – 8.5 | Safe | Ideal for quenching. |
| 1% TEA/Silica | 9.0 – 10.0 | Safe | Ideal for purification. |
| 1M NaOH | 14 | Safe | Product is stable, but may form emulsions. |
Validated Protocols
Protocol A: Optimized Quenching (Shono Oxidation Workup)
Designed to prevent transient acidification during the mixing of organic and aqueous phases.
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO
) and chill to 0 °C. -
Quench: Pour the reaction mixture slowly into the vigorously stirred NaHCO
solution.-
Note: Do not add the bicarbonate to the reaction; inverse addition ensures the bulk pH remains basic.
-
-
Extraction: Extract immediately with Diethyl Ether (Et
O) or Dichloromethane (DCM).-
Tip: Et
O is preferred as it separates faster, reducing water contact time.
-
-
Washing: Wash the combined organic layers once with Brine (sat. NaCl) containing 1% NaOH.
-
Drying: Dry over solid Potassium Carbonate (K
CO ) or Sodium Sulfate (Na SO ).-
Avoid: Magnesium Sulfate (MgSO
) can be slightly acidic; K CO provides an extra buffer.
-
Protocol B: Preparation of TEA-Deactivated Silica
Required for flash chromatography of acid-sensitive amines.
-
Slurry Preparation: Mix the required amount of silica gel with the starting mobile phase (e.g., 9:1 Hexane/EtOAc).
-
Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the entire stationary phase is equilibrated.
-
Running: Load your sample. Maintain 0.5%–1% TEA in the eluent throughout the run to prevent re-acidification.
Workup Decision Tree
Use this logic flow to determine the safest processing route for your specific synthesis batch.
Figure 2: Decision tree for the safe isolation of this compound.
References
-
Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds using electrogenerated iminium salts." Journal of the American Chemical Society, 103(5), 1172–1176.
-
Pilli, R. A., et al. (2000). "The stereoselective addition of carbon nucleophiles to N-acyliminium ions applied to the total synthesis of alkaloids." Natural Product Reports, 17, 117-134.
-
Wipf, P., & Kim, Y. (1999). "Solid Phase Synthesis of Peptide Mimetics with N-Acyliminium Ion Intermediates." The Journal of Organic Chemistry, 64(5), 1684–1691.
-
Technical Note: "Purification of Basic Compounds on Silica Gel." SiliCycle Application Notes.
Sources
stability of 2-methoxypiperidine free base vs hydrochloride salt
Technical Support Center: Stability & Handling of 2-Methoxypiperidine
Executive Summary: The "Salt Stability" Paradox If you are accessing this guide, you are likely observing unexpected degradation of this compound, particularly upon attempting to form the hydrochloride salt or during storage.
Immediate Action Required: Stop treating this compound as a standard secondary amine. It is a cyclic hemiaminal ether (
The Golden Rule: Store and handle this compound exclusively as the Free Base under inert, basic, and anhydrous conditions.
Part 1: The Technical Deep Dive (The "Why")
To troubleshoot effectively, you must understand the underlying mechanism driving the instability.
1. The Hemiaminal Ether Instability
this compound possesses a methoxy group attached to the carbon adjacent to the nitrogen (
-
In the Free Base form: The lone pair on the nitrogen is available, but without acid catalysis, the elimination of the methoxy group (
) is energetically unfavorable. The compound is kinetically stable. -
In the Salt form (Acidic conditions): Protonation occurs. While
-protonation is expected, the equilibrium allows for trace protonation of the oxygen or, more critically, the nitrogen lone pair assists in the expulsion of methanol. This generates the 2,3,4,5-tetrahydropyridinium ion (an iminium ion), which is highly reactive and prone to hydrolysis (opening the ring to 5-aminopentanal) or polymerization.
Part 2: Troubleshooting Guide & FAQs
Category A: Salt Formation & Synthesis[1]
Q1: I attempted to make the HCl salt to improve shelf-life, but the solid turned into a hygroscopic gum. What happened? A: You triggered an elimination reaction. Adding HCl to this compound does not yield a stable ammonium salt like it would with piperidine. Instead, the acid catalyzes the loss of methanol.
-
The Reaction: this compound + HCl
[Tetrahydropyridinium Chloride] + Methanol. -
The Result: The "gum" is likely a mixture of the iminium salt, polymerization products, and hydrolysis products (if any moisture was present).
-
Solution: Do not convert to the salt for storage. If you need the salt as a reactive intermediate (e.g., for nucleophilic attack), generate it in situ at low temperatures (
C) and use immediately.
Q2: Can I use other acids (TFA, H2SO4) to stabilize it?
A: No. Any Brønsted acid will catalyze the same elimination pathway. Lewis acids (e.g.,
Category B: Analysis (NMR/HPLC)
Q3: My NMR spectrum in
-
The Cause: Commercial Chloroform-d (
) often contains trace HCl and is slightly acidic. This acidity is sufficient to hydrolyze this compound into 5-aminopentanal (which exists in equilibrium with its cyclic hemiaminal form, piperidin-2-ol) during the time it takes to run the scan. -
The Fix:
-
Filter your
through basic alumina before use. -
Alternatively, use Benzene-d6 (
) or Pyridine-d5 , which are non-acidic and will preserve the hemiaminal ether structure.
-
Q4: Why does the LC-MS show a mass corresponding to [M-OMe]+? A: This is an artifact of the ionization source. In Electrospray Ionization (ESI) with acidic mobile phases (0.1% Formic acid), the methoxy group is extremely labile. You are detecting the stable iminium ion (Tetrahydropyridinium, m/z ~84), not the parent molecular ion.
Category C: Storage
Q5: How should I store the Free Base? A:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
-
Container: Amber glass (to prevent photo-oxidation).
-
Stabilizer: It is advisable to store the neat liquid over a few pellets of KOH or Activated 4Å Molecular Sieves to scavenge any adventitious moisture or acid.
Part 3: Comparative Data & Visualization
Table 1: Stability Profile Comparison
| Feature | This compound (Free Base) | Hydrochloride Salt Form |
| Chemical State | Cyclic Hemiaminal Ether | Unstable Iminium Precursor |
| Storage Stability | Moderate (Weeks/Months if cold/dry) | Poor (Decomposes rapidly) |
| Major Impurity | Piperidin-2-ol (Hydrolysis) | Tetrahydropyridine (Elimination) |
| Sensitivity | Sensitive to Moisture/Acid | Extremely Sensitive (Autocatalytic) |
| Recommended State | YES (Store under Argon) | NO (Do not isolate) |
Diagram 1: The Decomposition Pathway
Caption: Acid-catalyzed elimination pathway converting the stable free base into the reactive iminium species.
Part 4: Validated Experimental Protocols
Protocol A: Safe NMR Analysis (Preventing Artifacts)
Use this protocol to verify purity without inducing degradation.
-
Solvent Selection: Obtain Benzene-d6 (
). If is unavailable, use that has been treated. -
Solvent Treatment (
only):-
Place 500 mg of Basic Alumina (Activity I) into a small syringe with a cotton plug.
-
Pass 1 mL of
through the alumina directly into the NMR tube.
-
-
Sample Preparation:
-
Add 10-15 mg of this compound Free Base.
-
Crucial: Add 1-2 mg of solid anhydrous
to the NMR tube to act as an acid scavenger during the run.
-
-
Acquisition: Run the
-NMR immediately. Look for the characteristic methoxy singlet ( ppm) and the anomeric proton ( ppm).
Protocol B: Purification/Recovery of Free Base
Use this if your sample has partially decomposed or if you accidentally acidified it.
-
Dissolution: Dissolve the crude material in Diethyl Ether (
) or MTBE . Do not use DCM (Dichloromethane often becomes acidic over time). -
Wash:
-
Wash the organic layer rapidly with cold 1M NaOH (aq). This ensures the amine is deprotonated and removes hydrolysis products (aldehydes will partition or degrade further, but the amine is saved).
-
Wash with Brine.
-
-
Drying: Dry over Solid KOH pellets or
mixed with . (Avoid as it is slightly acidic). -
Concentration: Evaporate solvent under reduced pressure at Low Temperature (< 30°C).
-
Storage: Flush with Argon immediately.
Diagram 2: Handling Decision Matrix
Caption: Decision tree for selecting the correct form based on experimental intent.
References
-
Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. (Foundational work on the anodic oxidation of piperidines to 2-methoxypiperidines and their stability).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (General reference for the instability of hemiaminals and iminium ion formation mechanisms).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] (Reference for solvent acidity and impurity signals).
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. (Chemical and physical property data).
Sources
Technical Support Center: Optimizing Current Efficiency in Piperidine Electrosynthesis
Diagnostic Framework: The Efficiency Logic Tree[1]
Low current efficiency (Faradaic efficiency, FE) in piperidine synthesis is rarely a single-variable problem. It is a competition between the desired 6-electron reduction of the pyridine ring and the parasitic Hydrogen Evolution Reaction (HER).[1]
Use this diagnostic workflow to isolate the root cause of your efficiency loss.
Figure 1: Diagnostic logic tree for isolating the cause of low Faradaic efficiency.[1] Blue nodes indicate observation steps; Red nodes indicate the failure mode; Green nodes indicate the corrective action.
The Hardware Interface: Cathode Selection
The choice of cathode material is the single most critical determinant of Faradaic efficiency in this reaction.[1] The reduction of pyridine requires a potential of approximately -0.7 V to -1.2 V (vs. SHE) depending on pH.[1] If your cathode catalyzes hydrogen evolution at potentials more positive than this (e.g., Platinum at 0.0 V), you will generate exclusively hydrogen gas, not piperidine.[1]
Cathode Material Hierarchy
| Material | H₂ Overpotential | Toxicity | Efficiency Potential | Notes |
| Lead (Pb) / PbO₂ | High | High | Excellent (>80%) | The industrial standard.[1] Forms a metastable surface that suppresses HER, allowing the potential to drift negative enough to reduce the pyridine ring.[1] |
| Boron Doped Diamond (BDD) | Very High | None | Good (>70%) | The modern "green" alternative.[1] Inert |
| Mercury (Hg) | Highest | Extreme | Excellent (>90%) | Historically the best, but largely banned due to safety.[1] Used in dropping mercury electrodes (polarography).[1] |
| Platinum (Pt) | Low | Low | Poor (<5%) | DO NOT USE for direct reduction. Pt is an HER catalyst. It will preferentially reduce protons to H₂.[1] |
| Rhodium (Rh/C) | Moderate | Low | High (in AEM) | Effective only in catalytic hydrogenation modes (adsorbed H mechanism) typically in Anion Exchange Membrane (AEM) setups.[1] |
Technical Insight: The "Poisoning" Effect
If using Lead (Pb) cathodes, trace metal impurities (Cu, Fe, Pt) in your electrolyte can plate onto the lead surface.[1] These spots become "active sites" for hydrogen evolution, drastically killing efficiency.[1]
-
Corrective Action: Pre-electrolyze the cathode in blank acid to strip impurities, or use 99.99% pure lead.[1]
Electrolyte Engineering & Mechanism
Understanding the species in solution is vital.[1] Pyridine (
The Mechanistic Competition
The reaction proceeds via a 6-electron, 6-proton transfer.[1] The danger zone is the radical intermediate.[1]
Figure 2: Reaction pathways.[1] High current efficiency requires favoring the Pyridinium -> Radical -> Piperidine path while suppressing Dimerization and HER.
Optimization Parameters
-
Acid Concentration (
): -
Current Density:
Validated Experimental Protocols
Protocol A: The Classic Acidic Batch (High Yield, High Hazard)
Best for: Small scale synthesis where lead handling protocols are established.[1]
-
Cell Setup: Beaker cell or H-cell.
-
Cathode: Lead sheet (99.9%), chemically polished (bright dip in dilute
then rinsed). -
Anode: Lead rod (sacrificial) or Platinum wire (inert).[1]
-
Electrolyte: 10%
(aq). -
Substrate: Add Pyridine to reach 0.5 M concentration.
-
Operation:
-
Galvanostatic control (Constant Current).[1]
-
Set current density to 50 mA/cm² .
-
Temperature: Maintain <30°C (Ice bath).
-
Stirring: Vigorous (Critical to prevent mass transfer limitation).
-
-
Workup: Basify with NaOH to pH > 12, extract with ether/DCM.
Protocol B: The Modern "Green" AEM Flow (High Efficiency, Low Waste)
Best for: Sustainable process development and scale-up.[1]
-
Cell Setup: Zero-gap Flow Electrolyzer with Anion Exchange Membrane (AEM).
-
Cathode: Carbon-supported Rhodium (Rh/C) on Gas Diffusion Layer [2].[1]
-
Anode: Dimensionally Stable Anode (DSA) for
evolution. -
Catholyte: Water (or aqueous Pyridine solution).[1] No acid required.[1]
-
Mechanism: Water reduction generates adsorbed H (
) on Rh, which hydrogenates adsorbed pyridine.[1] -
Efficiency: Can reach >90% FE due to suppression of free proton reduction.[1]
Frequently Asked Questions (FAQs)
Q: My solution turned dark brown/black. What happened? A: You formed "Pyridine Tars."[1] This occurs when the reduction rate is too slow (current density too low) or the cathode surface is deactivated.[1] The radical intermediates dimerized into bipyridines and polymerized.[1] Fix: Polish the cathode and increase current density slightly.
Q: Can I use a Proton Exchange Membrane (PEM) cell? A: Generally, no .[1] Pyridine is a base.[1][2] It will protonate to pyridinium inside the acidic membrane (Nafion), displacing the protons required for conductivity and effectively "clogging" the membrane, leading to massive resistance and voltage spikes [3].[1] Use an Anion Exchange Membrane (AEM) instead.[1]
Q: I am using a Platinum cathode but getting 0% yield. Why? A: Platinum has a near-zero overpotential for hydrogen evolution.[1] At the potential required to reduce pyridine (-0.7V), Platinum is generating hydrogen gas at a rate orders of magnitude faster than it reduces pyridine.[1] You must use a high-overpotential material like Lead, Carbon, or BDD.[1]
Q: How do I calculate the theoretical time for the reaction?
A: Use Faraday's Law.[1] Pyridine reduction is a 6-electron process.[1]
References
-
Ahrens, F. B. (1896).[1][2][3] Ueber die elektrolytische Reduktion von Pyridinbasen.[1][2][3][4][5] Zeitschrift für Elektrochemie, 2, 577.[1] (The foundational work establishing Lead cathodes in sulfuric acid).[1]
-
Fukazawa, A., et al. (2024).[1][3] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[1][2][3] Journal of the American Chemical Society.[1] (Describes the modern Rh/C AEM method).[1]
-
Khazalpour, M., et al. (2025).[1][3][6] Strategies To Improve Faradaic Efficiency At Industrial Current Densities. ACS Energy Letters.[1] (Discusses mass transport and HER competition).[1]
-
Frontiers in Chemistry. (2023). Electrochemical organic reactions: A tutorial review. (General troubleshooting for organic electrosynthesis).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Electrolytic reduction of pyridine to piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Strategies To Improve Faradaic Efficiency At Industrial Current Densities [eureka.patsnap.com]
Technical Support Center: Storage & Handling of Unstable N,O-Acetal Piperidine Derivatives
Welcome to the Technical Support Hub.
This guide addresses the stability challenges inherent to N,O-acetal piperidine derivatives (often classified as hemiaminal ethers or
This resource is designed for medicinal chemists and formulation scientists. It prioritizes causality-based troubleshooting —explaining why degradation occurs so you can prevent it.
Core Instability Mechanisms
Before addressing storage, you must understand the two primary degradation pathways for these derivatives.
A. Acid-Catalyzed Hydrolysis (The Primary Threat)
The N,O-acetal linkage is kinetically unstable in the presence of protons and water. The nitrogen lone pair facilitates the expulsion of the alkoxy group, generating a highly reactive iminium ion that rapidly hydrolyzes.
Key Insight: Even "neutral" silica gel is acidic enough to destroy these compounds during purification.
B. Oxidative N-Dealkylation
The piperidine nitrogen is susceptible to oxidation (N-oxide formation), which can destabilize the adjacent C-O bond, leading to ring opening or fragmentation.
Troubleshooting Guide (Q&A)
Issue 1: Physical State Change (Solid to Gum/Liquid)
User Question: "My compound was a white solid last week. Now it is a yellowish gum. What happened?"
Technical Diagnosis: This is a classic sign of hydrolysis followed by aldehyde polymerization .
-
Moisture Ingress: Water entered the vial.
-
Hydrolysis: The N,O-acetal cleaved into the secondary amine (piperidine derivative) and an aldehyde/ketone.
-
Liquefaction: The resulting mixture has a lower melting point (melting point depression) than the pure crystal lattice. The yellow color often indicates the formation of Schiff bases or aldol condensation products of the released aldehyde.
Corrective Action:
-
Immediate: Check NMR for the presence of the parent aldehyde signal (usually 9-10 ppm).
-
Prevention: Store strictly under Argon/Nitrogen. Use parafilm and electrical tape over caps. Store in a desiccator with active
or Drierite.
Issue 2: Degradation During Purification
User Question: "I see a single spot on TLC, but after column chromatography, I recover the starting material and two new polar spots. Is my compound heat sensitive?"
Technical Diagnosis: It is likely silica-induced acidolysis , not heat sensitivity. Standard silica gel has a surface pH of ~4.0–5.0. This acidity is sufficient to protonate the acetal oxygen or nitrogen, catalyzing the mechanism shown below.
Corrective Action:
-
Protocol Adjustment: You must neutralize the stationary phase.
-
Method: Pre-wash the silica column with eluent containing 1–5% Triethylamine (Et3N) or 1% Pyridine . Alternatively, use Neutral Alumina instead of silica.
Issue 3: Solution Stability
User Question: "Can I store stock solutions in DMSO or Methanol at -20°C?"
Technical Diagnosis:
-
Methanol (Protic Solvents): High Risk. Alcoholysis (trans-acetalization) can occur, where the solvent displaces your O-alkyl group.
-
DMSO: Moderate Risk. DMSO is hygroscopic.[1] Unless it is anhydrous and stored under inert gas, absorbed water will hydrolyze the compound even at low temperatures.
Corrective Action:
-
Preferred Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Storage: If DMSO is required for biological assays, prepare fresh immediately before use. Do not store DMSO stocks of N,O-acetals for >24 hours.
Visualizing the Degradation Pathway
Understanding the mechanism is critical for selecting the right inhibitors (bases) and conditions (anhydrous).
Figure 1: The degradation cascade triggered by trace acidity and moisture. Note that the Iminium Ion formation is the critical intermediate.
Standard Operating Procedures (SOPs)
SOP-01: Neutralized Silica Chromatography
Use this protocol to purify unstable N,O-acetals.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add Triethylamine (Et3N) to the slurry until the concentration is 2% v/v. Swirl for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush the column with 2 column volumes (CV) of the eluent containing 1% Et3N.
-
Loading: Load your sample. (Ensure the sample is not dissolved in an acidic solvent like chloroform; use DCM with a drop of Et3N).
-
Elution: Run the column using eluent containing 0.5–1% Et3N .
-
Post-Column: Rotovap immediately. Do not leave the compound in solution with Et3N for days, as basic hydrolysis is rare but possible at high pH.
SOP-02: Long-Term Storage Protocol
Use this decision matrix for storing synthesized batches.
Table 1: Storage Condition Matrix
| Duration | Physical State | Temperature | Atmosphere | Container |
| < 1 Week | Solid | 4°C | Air (Desiccated) | Tightly capped amber vial |
| < 1 Week | Solution | -20°C | Argon | Anhydrous MeCN/DCM |
| > 1 Month | Solid | -20°C or -80°C | Argon/Nitrogen | Screw-cap vial + Parafilm + Desiccator |
| > 1 Month | Solution | NOT RECOMMENDED | N/A | Evaporate to solid immediately |
Decision Support Diagram
Use this flow to determine the handling of a new N,O-acetal derivative.
Figure 2: Decision tree for stabilizing and storing N,O-acetal derivatives.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Majumdar, S., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics. Link
-
Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules. Link
-
Organic Chemistry Portal. Acetal Hydrolysis Mechanism. Link
-
Biosynce. Stability of Piperidine and Derivatives. Link
Sources
removing residual methanol from 2-methoxypiperidine products
Ticket Subject: Removal of Residual Methanol to ICH Q3C Standards (<3,000 ppm)
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulty removing methanol from 2-methoxypiperidine (2-MP) due to strong intermolecular hydrogen bonding between the amine/carbamate nitrogen and the hydroxyl group of the solvent. Standard rotary evaporation often fails to reduce levels below 5,000–10,000 ppm (0.5–1.0%), well above the ICH Q3C Class 2 limit of 3,000 ppm.
Critical Warning: this compound is a cyclic hemiaminal ether. It is chemically distinct from standard amines.
-
Acid Sensitivity: It hydrolyzes rapidly in acidic aqueous conditions to form the ring-opened aldehyde or ketone. DO NOT use acidic washes.
-
Thermal Instability: Prolonged heating (>60°C) can cause elimination of methanol, leading to the formation of the enecarbamate (1,2-dehydropiperidine derivative).
Module 1: The Physics of Separation
To solve this, we must move beyond simple boiling point differences. Methanol (
The Solution: We utilize Azeotropic Displacement . By adding a non-polar co-solvent that forms a low-boiling azeotrope with methanol, we depress the boiling point of the solvent mixture and disrupt the hydrogen bonding network, "carrying" the methanol out of the oil.
Solvent Selection Table
| Co-Solvent | Azeotrope BP (with MeOH) | MeOH Composition (wt%) | Recommendation |
| Cyclohexane | 54.0°C | 37.2% | High (Best Balance) |
| n-Heptane | 59.0°C | 51.5% | Moderate (Requires higher bath temp) |
| MTBE | 51.3°C | 14.3% | High (Good for heat-sensitive products) |
| DCM | 37.8°C | 7.0% | Low (Inefficient removal rate) |
Module 2: Troubleshooting Protocols
Protocol A: The "Gentle" Azeotrope (Recommended)
Use this for thermally sensitive products or if the oil is turning yellow.
-
Concentrate: Remove bulk methanol via rotary evaporation at
(bath) and 100 mbar. -
Re-dissolve: Dissolve the resulting oil in Cyclohexane (Volume ratio: 3x the volume of the oil).
-
Note: If the oil is not miscible with cyclohexane, use MTBE .
-
-
Evaporate: Re-concentrate the mixture at
. The azeotrope will boil off at (atmospheric), but under vacuum, it will strip off rapidly. -
Repeat: Perform this "chase" step 3 times.
-
Final Dry: Apply high vacuum (<5 mbar) for 2 hours at ambient temperature.
Protocol B: The "Hard" Strip (High Stability Only)
Use this only if Protocol A fails and you have confirmed thermal stability.
-
Apparatus: Connect the flask to a high-vacuum manifold (Schlenk line) equipped with a liquid nitrogen trap.
-
Inert Bleed: Introduce a very fine capillary bleed of dry Nitrogen (
) into the bottom of the flask (subsurface). -
Vacuum/Heat: Apply vacuum (<1 mbar) and heat bath to
. -
Mechanism: The
bubbles provide a high surface area for mass transfer, physically sweeping methanol molecules out of the viscous oil.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent removal based on your product's specific behavior.
Caption: Decision tree for selecting the appropriate methanol removal strategy based on residual concentration and physical state.
Module 4: Frequently Asked Questions (FAQ)
Q: My product turned yellow after drying. Is it ruined?
A: Yellowing usually indicates oxidation or elimination to the enecarbamate. This happens if the bath temperature exceeds
-
Fix: Redistill the product under high vacuum if it is a free liquid. If it is a solid, recrystallize from hexanes/ether (if applicable). In the future, keep bath temps
.
Q: Can I use a dilute HCl wash to remove the methanol? A: ABSOLUTELY NOT. this compound is a hemiaminal ether. In the presence of acid and water, the methoxy group will be hydrolyzed, opening the ring or forming the aldehyde/ketone.
-
Reaction:
-
Result: Complete loss of product.
Q: How do I calculate ppm from the Proton NMR? A:
-
Integrate a distinct product proton (e.g., the methine proton at C2, usually
3.0–4.5 ppm, integral = 1H). -
Integrate the Methanol methyl singlet (
~3.49 ppm, integral = ). -
Formula:
References
-
Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society.
-
International Council for Harmonisation (ICH). (2021). "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." ICH Guidelines.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of N,O-acetals).
-
Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. (Source for Cyclohexane/MeOH azeotrope data).
Validation & Comparative
chiral HPLC separation methods for 2-methoxypiperidine enantiomers
This guide outlines the separation strategies for 2-methoxypiperidine enantiomers , a specific class of chiral hemiaminal ethers often generated via Shono oxidation.
Executive Summary: The Stability-Detection Paradox
Separating this compound presents a unique "Stability-Detection Paradox" that standard screening protocols often miss.
-
Stability Constraint: this compound is a cyclic N,O-acetal . While stable under basic or neutral organic conditions, it hydrolyzes rapidly in aqueous acidic media to form the ring-opened amino aldehyde or iminium species. Strict Rule: Avoid standard acidic Reverse Phase (RP) additives (e.g., 0.1% TFA).
-
Detection Constraint: The molecule lacks a UV chromophore (no
-systems). Direct UV detection requires wavelengths <210 nm, where solvent cutoff interference is high.
Therefore, the two viable pathways are Direct Analysis (using RI/ELSD) or Derivatization (adding a chromophore).
Part 1: Direct Separation Method (Non-Destructive)
Best for: Preparative scales or when derivatization is undesirable.
This method relies on Immobilized Polysaccharide CSPs which tolerate the basic mobile phases required to suppress the ionization of the secondary amine and prevent hydrolysis.
Optimized Protocol: The "Basic-Normal" Mode
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak IA .
-
Why: Immobilized phases (IG/IA) are preferred over coated phases (AD/OD) because they allow for a wider range of co-solvents (like THF or DCM) if solubility is an issue, though Hexane/Alcohol is standard here.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Critical Insight: The DEA (0.1%) is non-negotiable. It serves two roles:
-
Peak Shape: Masks residual silanols on the silica support to prevent tailing of the amine.
-
Stability: Maintains a basic micro-environment to prevent acetal hydrolysis.
-
-
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution
if separation is partial). -
Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).
-
Note: If forced to use UV, set to 205 nm and ensure high-purity solvents to minimize baseline noise.
-
Performance Expectations
| Parameter | Value / Observation |
| Selectivity ( | Typically 1.1 – 1.3 on Amylose-based columns. |
| Resolution ( | > 1.5 (Baseline) is achievable with optimized alcohol modifier. |
| Limitation | Sensitivity is low (µg range) due to RI/ELSD limits compared to UV. |
Part 2: Indirect Separation (Derivatization Strategy)
Best for: Analytical purity checks (ee% determination) and high-sensitivity QC.
Since this compound has a secondary amine, it can be easily derivatized to introduce a "UV handle." This solves the detection limit issue and removes the basicity, improving peak symmetry.
The Reagent of Choice: 3,5-Dinitrobenzoyl Chloride (DNB)
Unlike simple benzoyl chloride, the DNB group creates a "
Step-by-Step Derivatization Protocol
-
Preparation: Dissolve 10 mg of this compound in 1 mL of dry dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to scavenge HCl.
-
Reaction: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride at 0°C.
-
Incubation: Stir at room temperature for 15 minutes. (Reaction is rapid).
-
Quench: Add 0.5 mL water, separate organic layer, dry over MgSO₄, and filter.
-
Dilution: Dilute with Mobile Phase to approx. 0.5 mg/mL.
HPLC Conditions for DNB-Derivative
-
Column: Chiralpak AD-H or Chiralcel OD-H .
-
Mechanism:[4] The DNB group forms
- stacking interactions with the carbamate groups on the CSP.
-
-
Mobile Phase: n-Hexane : Isopropanol (IPA) [80 : 20 v/v].
-
Note: No basic additive (DEA) is needed because the amine is now an amide (neutral).
-
-
Detection: UV at 254 nm (Strong absorption from nitro-aromatic ring).
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway to avoid sample degradation and ensure detection.
Caption: Decision tree for this compound separation highlighting the critical stability constraint of the N,O-acetal functionality.
Part 4: Comparative Data Summary
| Feature | Direct Method (IG/IA) | Derivatization Method (DNB-AD) |
| Sample Prep | Dissolve & Shoot | 15 min Reaction + Workup |
| Detection Limit | High ppm (Low Sensitivity) | Low ppb (High Sensitivity) |
| Peak Shape | Risk of tailing (requires amine blocker) | Excellent (Neutral Amide) |
| Stability Risk | Moderate (Must keep pH > 8) | Low (Derivative is stable) |
| Resolution ( | Moderate (~1.5 - 2.0) | High (> 4.0 typical for DNB-amines) |
| Throughput | High (No prep time) | Lower (Prep required) |
References
-
BenchChem. (2025).[1] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from
-
Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from
-
Chirality. (2014).[5][6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from
-
Phenomenex. (2025).[3][6][7] Chiral HPLC Separations: Method Development Guide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1H NMR coupling constants for axial 2-methoxypiperidine conformation
Conformational Analysis of 2-Methoxypiperidine: A Comparative Guide to H NMR Coupling Constants
Executive Summary: The Strategic Value of Conformation
In drug discovery, the this compound scaffold is more than a structural motif; it is a testbed for understanding the anomeric effect . For medicinal chemists, determining the precise conformation of this ring is critical because the axial vs. equatorial orientation of the C2-substituent dictates the vector of the lone pairs on the nitrogen and oxygen atoms. These vectors directly influence:
-
Ligand-Target Binding: The spatial arrangement of hydrogen bond acceptors.
-
Metabolic Stability: Accessibility of the
-proton to CYP450 enzymes. -
Reactivity: Susceptibility to hydrolysis or further functionalization.
This guide provides an objective, data-driven framework for distinguishing between the Axial and Equatorial conformers of this compound using
Theoretical Framework: Sterics vs. Electronics
The conformation of this compound is governed by a competition between steric hindrance (which favors the equatorial position) and the anomeric effect (which favors the axial position).
The Anomeric Effect (The Dominant Force)
In N,O-acetals like this compound, the lone pair on the ring nitrogen (
-
Axial OMe (Preferred): Maximizes
overlap. -
Equatorial OMe: Minimizes 1,3-diaxial steric interactions but lacks electronic stabilization.
Diagram 1: The Conformational Equilibrium
The following diagram illustrates the equilibrium and the orbital interactions driving the preference.
Figure 1: The equilibrium between axial and equatorial conformers. In non-polar solvents, the orbital stabilization (anomeric effect) dominates, locking the methoxy group in the axial position.
Spectral Fingerprinting: H NMR Analysis
The most reliable method to distinguish these conformers is analyzing the coupling pattern of the anomeric proton (H2 ). The Karplus equation dictates that the vicinal coupling constant (
The Comparative Data Matrix
| Feature | Axial OMe Conformer (Dominant) | Equatorial OMe Conformer (Minor) |
| H2 Orientation | Equatorial | Axial |
| Dihedral Angle (H2-H3ax) | ~60° (Gauche) | ~180° (Anti-periplanar) |
| Dihedral Angle (H2-H3eq) | ~60° (Gauche) | ~60° (Gauche) |
| Key Coupling ( | 2.0 – 5.0 Hz (Small) | 10.0 – 13.0 Hz (Large) |
| Signal Multiplicity | Narrow Multiplet / Broad Singlet | Doublet of Doublets (dd) |
| Width at Half Height ( | < 10 Hz | > 20 Hz |
Detailed Analysis of Coupling Constants
Scenario A: Axial OMe (H2 is Equatorial)
When the methoxy group is axial, the H2 proton occupies the equatorial position.
-
Couplings: It has no anti-periplanar partners. It couples gauche to H3ax and gauche to H3eq.
-
Result: All
values are small (< 5 Hz). The signal appears as a narrow, unresolved multiplet. -
Diagnostic:
.
Scenario B: Equatorial OMe (H2 is Axial)
When the methoxy group is equatorial, the H2 proton is axial.
-
Couplings: It is anti-periplanar to H3ax.
-
Result: One large coupling (
) and one small coupling ( ). -
Diagnostic: The signal is a clear "dd" (doublet of doublets) with a wide footprint.
.
Experimental Protocol: Validating Conformation
To rigorously determine the conformation of your specific this compound derivative, follow this self-validating protocol.
Step 1: Sample Preparation
-
Concentration: 10–20 mg of compound in 0.6 mL solvent.
-
Solvent Selection (Critical):
-
Run 1 (Baseline):
(Non-polar). Maximizes the anomeric effect. Expect Axial OMe. -
Run 2 (Challenge):
or (Polar). Polar solvents stabilize the dipole of the equatorial conformer, potentially shifting the equilibrium.
-
Step 2: Acquisition Parameters
-
Field Strength: Minimum 400 MHz (600 MHz preferred to resolve multiplets).
-
Spectral Window: Ensure the region 3.0 – 5.0 ppm (H2 and OMe) is clearly resolved.
-
Number of Scans: 16–32 scans for high signal-to-noise ratio.
Step 3: Data Processing & Logic Flow
Use the following decision tree to interpret your spectrum.
Figure 2: Logic flow for assigning conformation based on H2 signal width.
References & Authoritative Sources
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
-
Foundational text on the
interaction mechanism.
-
-
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
-
Comprehensive guide to stereoelectronic control in heterocycles.
-
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
The standard reference for conformational analysis and
-value ranges.
-
-
Reich, H. J. (2023). NMR Data: Coupling Constants. University of Wisconsin-Madison. [Online Resource]
-
Source for standard cyclohexane/piperidine coupling ranges.
-
URL: [Link]
-
distinguishing 2-methoxypiperidine from 3-methoxypiperidine isomers
Technical Comparison Guide: Distinguishing 2-Methoxypiperidine from 3-Methoxypiperidine Isomers
Executive Summary
Differentiation between This compound and 3-methoxypiperidine is not merely a matter of positional isomerism; it is a distinction between a reactive hemiaminal ether and a stable cyclic ether.
-
3-Methoxypiperidine is a stable, commercially available secondary amine used as a building block.
-
This compound (in its free base form) is an unstable hemiaminal ether that exists in dynamic equilibrium with its open-chain amino-aldehyde form or imine. It is almost exclusively handled as an N-protected derivative (e.g., N-Boc-2-methoxypiperidine) generated via electrochemical (Shono) oxidation.
This guide provides the structural logic, spectroscopic signatures, and experimental protocols required to definitively identify these isomers.
Part 1: Structural & Reactivity Analysis
The core difference lies in the chemical environment of the methoxy group relative to the nitrogen atom.
The Stability Dichotomy
-
3-Methoxypiperidine (Stable Ether): The methoxy group is located at the
-position relative to the nitrogen. The C3–O bond is stable to hydrolysis under standard acidic or basic conditions. It behaves as a typical secondary amine. -
This compound (Reactive Hemiaminal): The methoxy group is at the
-position (anomeric carbon). This creates a hemiaminal ether ( ) motif. Without an electron-withdrawing protecting group on the nitrogen (like Boc or Cbz), the lone pair on the nitrogen facilitates the expulsion of the methoxy group, leading to ring opening or hydrolysis.
Structural Visualization
The following diagram illustrates the stability contrast and the equilibrium inherent to the 2-isomer.
Figure 1: Stability comparison. Note the dynamic equilibrium of the unprotected 2-isomer versus the static stability of the 3-isomer.
Part 2: Spectroscopic Identification[1][2][3]
Definitive identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
NMR Spectroscopy (The Gold Standard)
The chemical shift of the proton attached to the methoxy-bearing carbon is the primary discriminator.
| Feature | 3-Methoxypiperidine | N-Boc-2-Methoxypiperidine |
| H-C(OMe) Shift ( | ||
| Electronic Environment | Ether methine (Shielded) | Anomeric methine (Deshielded by N and O) |
| C(OMe) Shift ( | ||
| Rotamers | Generally sharp signals | Broad signals due to restricted N-Boc rotation |
Expert Insight: In N-Boc-2-methoxypiperidine, the signal for H2 is often broadened significantly due to the slow rotation of the carbamate bond (rotamers) at room temperature. Heating the NMR sample to 50°C often sharpens this peak.
Mass Spectrometry (Fragmentation)
The fragmentation pathways differ due to the stability of the resulting carbocations.
-
This compound Derivatives: Dominated by
-cleavage .[3] The molecular ion easily loses the methoxy radical (or methanol) to form a stable -acyliminium ion.-
Key Peak:
or .
-
-
3-Methoxypiperidine: Fragmentation is more complex, often involving ring opening or loss of side chains. It lacks the driving force to form the stable conjugated iminium species seen in the 2-isomer.
Part 3: Experimental Protocols
Protocol A: Acid Hydrolysis Stability Test
This simple wet-chemistry test validates the isomer identity based on the hemiaminal instability of the 2-isomer.
Materials:
-
Sample (approx. 10 mg)
-
2M HCl (aq)
-
TLC plate and stain (Ninhydrin or KMnO4)
Procedure:
-
Dissolve the sample in 0.5 mL of THF/Water (1:1).
-
Add 0.2 mL of 2M HCl.
-
Stir at room temperature for 30 minutes.
-
Analyze by TLC against the starting material.
Result Interpretation:
-
3-Methoxypiperidine: Forms the hydrochloride salt.[4] The spot usually remains at the baseline or shows identical Rf (if neutralized) to the starting material. No degradation.
-
This compound (N-Protected): If the protecting group is acid-labile (e.g., Boc), it deprotects, followed by rapid loss of methanol and hydrolysis to 5-aminopentanal (or polymerization). TLC will show a complex mixture or a new aldehyde spot (positive DNP test).
-
This compound (Free): Rapid degradation immediately upon acidification.
Protocol B: Synthesis Verification (Shono Oxidation Context)
If the sample origin is synthetic:
-
2-Isomers are typically generated via Shono Oxidation (electrochemical oxidation of piperidines in methanol).
-
3-Isomers are typically generated via hydrogenation of 3-methoxypyridine or alkylation of 3-hydroxypiperidine.
Part 4: Decision Tree for Identification
Use this logic flow to determine the identity of an unknown methoxypiperidine sample.
Figure 2: Analytical decision tree for isomer confirmation.
References
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link
- Seminal paper establishing the electrochemical synthesis (Shono oxidation)
- Onomura, O., et al. (2006). Electrochemical oxidation of nitrogen-containing compounds. Tetrahedron Letters, 47(32), 5767-5769.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176280, 3-Methoxypiperidine. Link
- Authoritative source for physical properties and CAS registry d
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine synthetic equivalents from dipole-stabilized carbanions: The t-Boc group as an activator.[5] Tetrahedron Letters, 30(10), 1197-1200.- Discusses the lithiation and stability of N-Boc piperidines, contrasting -functionaliz
Sources
Advanced Characterization of Hemiaminal Ethers: FTIR Strategies & Comparative Analysis
Executive Summary
The identification of hemiaminal ethers (
This guide outlines a rigorous protocol for identifying this moiety using Fourier Transform Infrared (FTIR) spectroscopy, specifically differentiating it from standard ethers and hemiaminals. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, this guide demonstrates where FTIR outperforms NMR—specifically in reaction kinetics monitoring and solid-state polymorphism analysis—and provides a self-validating workflow for confident identification.
Part 1: The Spectroscopic Challenge (Mechanism)
The Vibrational Coupling Problem
In a hemiaminal ether, the central carbon is bonded to both an oxygen and a nitrogen atom. This creates a mechanical coupling between the C–O stretch and the C–N stretch .
-
The "Fingerprint" Overlap: Standard ethers (C–O–C) absorb at 1050–1150 cm⁻¹. Aliphatic amines (C–N) absorb at 1020–1250 cm⁻¹.[1] The hemiaminal ether (
) merges these into a complex envelope. -
The Anomeric Effect: In cyclic hemiaminal ethers (e.g., glycosylamines, oxazolidines), the lone pair on the nitrogen often donates into the
orbital of the C–O bond. This resonance shortens the C–N bond and weakens/lengthens the C–O bond (or vice versa depending on conformation), causing frequency shifts that distinguish it from a standard ether.
Diagnostic Insight: You are not looking for a single peak. You are looking for a doublet or shoulder pattern in the 1080–1200 cm⁻¹ range that does not disappear upon deuteration (unlike O–H or N–H bands).
Part 2: Comparative Analysis (IR vs. Alternatives)
While NMR is definitive for connectivity, FTIR is superior for process and state analysis.
Table 1: Technology Performance Matrix
| Feature | FTIR (Mid-IR / ATR) | NMR ( | Raman Spectroscopy |
| Primary Utility | Reaction Kinetics , Polymorph ID, Solid-state QC | Structural Elucidation , Connectivity | Symmetric backbone verification |
| Hemiaminal Ether Signal | Coupled C-O/C-N stretch (1080–1200 cm⁻¹) | Anomeric Proton ( | Weak C-O / Strong Ring Breathing |
| Sample State | Solid, Liquid, Gas (In-situ) | Solution only (mostly) | Solid, Liquid |
| Time per Scan | Seconds (Real-time monitoring) | Minutes to Hours | Seconds |
| Solvent Interference | High (in solution); Low (ATR) | Low (Deuterated solvents) | Low (Water transparent) |
| Limit of Detection | ~0.1% | ~1% | ~0.5% |
Critical Insight: Use NMR to assign the structure of your purified reference standard. Use FTIR to monitor the formation of the hemiaminal ether during synthesis (e.g., Mannich reactions or glycosylation) because FTIR can track the disappearance of the precursor carbonyl and the emergence of the C-O-C-N envelope in real-time.
Part 3: Diagnostic IR Bands & Interpretation[2]
To identify a hemiaminal ether, you must rule out its precursors (Hemiaminal and Aminal).
Table 2: Characteristic Frequency Zones
| Functional Group | Key Band 1 (Wavenumber) | Key Band 2 (Wavenumber) | Diagnostic Note |
| Hemiaminal Ether (R-O-C-N) | 1080–1150 cm⁻¹ (Strong, C-O stretch) | 1180–1250 cm⁻¹ (Med, C-N stretch) | Look for a split peak or asymmetric shoulder.[2] Absence of O-H . |
| Hemiaminal (HO-C-N) | 3200–3500 cm⁻¹ (Broad O-H) | 1050–1150 cm⁻¹ (C-O) | The O-H stretch is the "smoking gun" differentiating it from the ether form. |
| Ether (C-O-C) | 1050–1150 cm⁻¹ (Strong) | Absent | Single strong band, usually symmetric. No C-N coupling. |
| Amine (C-N) | 1020–1250 cm⁻¹ (Med/Weak) | 3300–3500 cm⁻¹ (N-H if 1°/2°) | Weaker intensity than C-O stretches. |
Part 4: Experimental Protocol (Self-Validating)
Objective: Confirm presence of Hemiaminal Ether moiety in a solid sample.
Method: Attenuated Total Reflectance (ATR) FTIR
Why ATR? It requires zero sample prep, preserving the potentially unstable hemiaminal ether structure which might degrade in KBr pellets due to pressure or moisture.
Step-by-Step Workflow:
-
Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background in air.
-
Sample Loading: Place ~10 mg of solid sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Data Acquisition:
-
Data Processing (The "Derivative" Trick):
-
Because the C-O and C-N bands overlap, apply a Second Derivative transformation to the spectrum.
-
Result: Overlapping shoulders in the raw spectrum will resolve into distinct negative peaks in the 2nd derivative, allowing you to count the number of bands in the 1000–1200 region.
-
Expectation: A simple ether shows 1 dominant band. A hemiaminal ether often shows 2 distinct minima (coupled modes).
-
Validation Step (D
O Exchange):
If you suspect the sample is actually a hemiaminal (has an OH group), expose the sample to D
-
Hemiaminal: The O-H band at 3400 cm⁻¹ will shift to ~2500 cm⁻¹ (O-D).
-
Hemiaminal Ether: No shift will occur in the high-frequency region. This confirms the oxygen is alkylated (Ether).
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying the Hemiaminal Ether functionality using the protocols described above.
Figure 1: Spectroscopic decision tree for differentiating Hemiaminal Ethers from structural analogs.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5] (Standard reference for C-O and C-N stretch ranges).
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Discusses stability and characterization of -fluoro ethers/amines similar to hemiaminal ethers).
- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Classic text detailing the coupling effects in C-O-C-N systems).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Analytical Differentiation Guide: 2-Methoxydiphenidine (MXP) vs. 2-Methoxypiperidine
This guide provides a rigorous analytical comparison between 2-Methoxydiphenidine (MXP) and 2-Methoxypiperidine . While the names sound similar due to the shared "methoxy" and "piperidine" nomenclature, they represent vastly different chemical entities: one is a complex dissociative anesthetic (MXP), and the other is a simple, often unstable heterocyclic fragment or precursor derivative.
Executive Summary & Chemical Identity
Objective: To provide definitive analytical criteria for distinguishing the dissociative agent MXP from the simple heterocyclic amine this compound (and its stable precursor analogues).
The Core Confusion: Researchers often conflate these two due to nomenclature overlap.
-
MXP is a 1,2-diarylethylamine where the piperidine ring is a substituent on a complex backbone.
-
This compound refers to a piperidine ring with a methoxy group directly attached to the ring carbons. It is chemically unstable (hemiaminal ether) unless protected, and often appears in literature as a misnomer for the stable precursor 1-(2-methoxyphenyl)piperidine .
Comparative Identity Table
| Feature | 2-Methoxydiphenidine (MXP) | This compound (Literal) | 1-(2-Methoxyphenyl)piperidine (Likely Precursor) |
| CAS RN | 127529-46-8 (Generic) | 16712-69-9 | 5466-54-6 |
| Formula | C₂₀H₂₅NO | C₆H₁₃NO | C₁₂H₁₇NO |
| Mol.[1] Weight | 295.42 g/mol | 115.17 g/mol | 191.27 g/mol |
| Class | Dissociative Anesthetic (Diarylethylamine) | Cyclic Hemiaminal Ether | Aryl Piperidine |
| Stability | Stable (Salt/Freebase) | Unstable (Hydrolyzes to aldehyde) | Stable |
| Key Role | Target Analyte (NPS) | Degradation Product / Synthetic Intermediate | Synthesis Precursor / Impurity |
Structural Logic & Fragmentation Pathways
The primary method of differentiation is Mass Spectrometry (GC-MS) . The fragmentation pathways are distinct because the "methoxy" group is located on different parts of the molecule.
Graphviz Pathway Diagram
The following diagram illustrates the structural cleavage points that generate the diagnostic ions for each compound.
Figure 1: Comparative fragmentation pathways. MXP undergoes alpha-cleavage to form a stable iminium ion at m/z 204, whereas piperidine derivatives retain the molecular ion or fragment internally.
Experimental Protocols & Data
Protocol A: GC-MS Differentiation
Rationale: This is the gold standard for distinguishing the high-molecular-weight MXP from low-molecular-weight piperidine impurities.
Methodology:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL methanol. (Do not derivatize; MXP is tertiary).
-
Instrument: GC-MS (EI mode, 70 eV).
-
Column: Rtx-5MS or equivalent (30m x 0.25mm).
-
Temperature Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
Data Interpretation Table:
| Compound | Retention Time (Relative) | Base Peak (m/z) | Molecular Ion (m/z) | Other Diagnostic Ions |
| MXP | Late Eluter (>8 min) | 204 | 295 | 91 (Benzyl), 174 (Diphenidine artifact) |
| 1-(2-MeO-Ph)piperidine | Mid Eluter (~5 min) | 191 | 191 | 162, 148, 120 |
| This compound | Early Eluter (<3 min) | 84 | 115 | 55, 41 (Piperidine ring break) |
Critical Insight: The base peak of MXP (m/z 204 ) corresponds to the 1-(2-methoxyphenyl)-1-piperidinyl-methyl cation formed after the benzyl group (m/z 91) is cleaved. If your spectrum shows a base peak of 174 , you likely have Diphenidine (missing the methoxy group), not MXP.
Protocol B: NMR Verification (Self-Validating)
Rationale: NMR confirms the position of the methoxy group. In MXP, the methoxy is on an aromatic ring. In this compound, it is on an aliphatic ring.
Methodology:
-
Solvent: CDCl₃.
-
Focus Region: Proton NMR (¹H-NMR) 3.0 - 4.0 ppm (Methoxy region) and 6.5 - 7.5 ppm (Aromatic region).
Diagnostic Signals:
-
MXP:
-
Aromatic Region: Multiplet signals for 9 protons (two phenyl rings).
-
Methoxy: Sharp singlet at ~3.8 ppm .
-
Chiral Center: A distinct triplet/multiplet at ~4.0-4.2 ppm (the methine proton CH-N).
-
-
This compound:
-
Aromatic Region: Silent (No signals > 6.0 ppm).
-
Methoxy: Singlet at ~3.3 ppm (shifted upfield due to lack of aromatic shielding).
-
Anomeric Proton: A signal at ~4.5 ppm (O-CH-N), characteristic of the hemiaminal ether.
-
Pharmacological & Safety Implications
Distinguishing these compounds is critical for safety and legal compliance.
-
MXP (Active): Acts as a potent NMDA receptor antagonist. Reported to cause dissociation, auditory hallucinations, and potential amnesia. Potency is often lower than PCP but higher than ketamine in some assays.
-
This compound (Inactive/Toxic): Likely inactive psychoactively. However, as an unstable hemiaminal or precursor, it may possess irritant properties or act as a reactive alkylating agent (if converted to iminium species).
Warning: The presence of "this compound" in a sample labeled as MXP usually indicates severe degradation (hydrolysis of the drug) or failed synthesis (unreacted precursors).
References
-
McLaughlin, G., et al. (2016).[2] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis.[2] Link
-
Wallach, J., et al. (2016). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.[2] Link
-
Shono, T., et al. (1981). Electroorganic chemistry. 46. A new synthesis of alpha-methoxy amines. Journal of the American Chemical Society. (Reference for this compound synthesis/instability). Link
-
Cayman Chemical. (n.d.). Methoxphenidine (MXP) GC-MS Data and Reference Standards.Link
Sources
Comparative Reactivity Guide: 2-Methoxy vs. 2-Acetoxy Piperidines
Executive Summary
Context: 2-Methoxy and 2-acetoxy piperidines function as stable precursors to cyclic
-
2-Methoxy (
-Boc/Cbz): Highly stable, easily accessible via electrochemical (Shono) oxidation. Requires strong Lewis acids (e.g., , ) for activation. -
2-Acetoxy (
-Boc/Cbz): Higher reactivity due to the better leaving group. Can be activated by mild Lewis acids or metal triflates (e.g., ). Often exhibits distinct stereochemical outcomes due to potential neighboring group participation or tighter ion-pairing.
Recommendation: Use 2-methoxy derivatives for general scale-up and storage. Convert to 2-acetoxy when mild reaction conditions are required (e.g., sensitive nucleophiles) or to modulate diastereoselectivity.
Mechanistic Foundations: -Acyliminium Ion Generation
The reactivity of both species is governed by the rate of ionization to form the electrophilic
Ionization Pathway
The reaction proceeds via an
Reaction Equation:
Leaving Group Lability[1][2]
-
Acetate (OAc): A weaker base and better leaving group. The ionization
is faster, allowing the use of catalytic amounts of mild Lewis acids. -
Methoxide (OMe): A stronger base. Strong oxophilic Lewis acids are required to sufficiently polarize the C–O bond.
Visualization of Activation Pathways
The following diagram illustrates the parallel activation pathways and the conversion between the two precursors.
Figure 1: Comparative activation pathways for 2-methoxy and 2-acetoxy piperidines toward N-acyliminium ion formation.
Comparative Reactivity Profile
| Feature | 2-Methoxy Piperidine | 2-Acetoxy Piperidine |
| Primary Synthesis | Electrochemical (Shono) Oxidation in MeOH | Acetylation of 2-hydroxy or 2-methoxy derivatives |
| Storage Stability | High (Stable at RT for months) | Moderate (Sensitive to moisture/hydrolysis) |
| Leaving Group Ability | Low (Requires strong activation) | High (Facile ionization) |
| Standard Activator | ||
| Catalyst Loading | Often Stoichiometric (1.0–2.0 equiv) | Often Catalytic (0.05–0.2 equiv) |
| Stereoselectivity | Driven by steric approach (often trans to substituent) | Can be tuned; Acetoxy can coordinate metals for cis-selectivity |
| Nucleophile Scope | Allyl silanes, Silyl enol ethers, Cyanide | Silyl enol ethers, Electron-rich arenes, Ketene acetals |
Critical Insight: Stereochemical Tuning
While 2-methoxy derivatives typically yield products based on steric control (nucleophile approaches from the less hindered face, usually axial attack leading to trans relationships with C3 substituents), 2-acetoxy derivatives can offer complementary selectivity .
-
Case Study: In the synthesis of febrifugine, 2-acetoxy-3-benzyloxy derivatives reacted with silyl enolates using
to give 2,3-cis products, whereas the corresponding di-acetoxy species favored 2,3-trans selectivity [1].[1]
Experimental Protocols
Protocol A: Allylation of 2-Methoxy Piperidine (Strong Acid Activation)
Use this protocol for robust substrates where stability of the precursor is prioritized.
Reagents:
-
Preparation: Dissolve
-Boc-2-methoxypiperidine (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in anhydrous (0.1 M concentration) under argon. -
Cooling: Cool the solution to -78 °C . Note: Low temperature is critical to prevent decomposition of the iminium intermediate.
-
Activation: Dropwise add
(1.1 equiv, 1.0 M in ). The solution typically turns yellow/orange, indicating iminium formation. -
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with
(3x), dry over , and concentrate. Purify via flash chromatography.
Protocol B: Alkylation of 2-Acetoxy Piperidine (Catalytic Mild Activation)
Use this protocol for sensitive substrates or to minimize Lewis acid waste.
Reagents:
-
Preparation: Dissolve
-Cbz-2-acetoxypiperidine (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous acetonitrile ( ). -
Catalyst Addition: Add
(0.05 equiv / 5 mol%) at room temperature (or -20 °C for higher stereocontrol). -
Reaction: Stir for 4–12 hours. Monitor by TLC; the acetoxy group leaves readily, often making this reaction faster than Protocol A.
-
Quench: Add water or dilute brine.
-
Workup: Extract with EtOAc, dry, and concentrate.
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion (Methoxy): The Lewis acid is likely too weak or quenched by moisture. Switch from
to or increase equivalents. -
Elimination (Enamide Formation): If the nucleophile is sterically hindered or not reactive enough, the iminium ion may eliminate a proton to form the enamide (
-acyl-1,2,3,4-tetrahydropyridine).-
Solution: Lower the temperature (-78 °C) and use a more nucleophilic partner (e.g., switch from silyl enol ether to ketene acetal).
-
Converting Methoxy to Acetoxy
If the 2-methoxy derivative proves unreactive, convert it to the 2-acetoxy form in situ or as a discrete step:
-
Dissolve 2-methoxy piperidine in
(solvent) and add catalytic or . -
Stir at RT for 1–3 hours.
-
Remove volatiles to obtain the crude 2-acetoxy derivative.
References
-
Yoda, H., et al. (2010). "Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines." Tetrahedron: Asymmetry, 21(23), 2872-2878. Link
-
Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. Link
-
Royer, J., et al. (2004). "Cyclic N-acyliminium ions in organic synthesis." Chemical Reviews, 104(12), 6317-6358. Link
-
Onomura, O. (2014). "The Shono-type electroorganic oxidation of unfunctionalised amides." Beilstein Journal of Organic Chemistry, 10, 3056–3072.[2] Link
Sources
- 1. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Assignment of 2-Methoxypiperidine: A NOESY-Driven Approach
Executive Summary
The stereochemical assignment of 2-methoxypiperidine presents a classic conformational analysis challenge driven by the anomeric effect . Unlike typical cyclohexane derivatives where steric bulk dictates an equatorial preference, the electronegative oxygen at the C2 position in the piperidine ring often prefers the axial orientation due to hyperconjugative stabilization (
This guide compares the efficacy of 2D NOESY against 1D Selective NOE and J-Coupling Analysis for resolving this specific stereochemical problem. While J-coupling provides ground-truth torsion angle data, NOESY offers the complete spatial map required to confirm the global chair conformation and rule out ring-flip averaging.
Key Takeaway: For this compound (MW ~115 Da), a NOESY experiment with a long mixing time (600–800 ms) is the superior qualitative tool for mapping the lack of 1,3-diaxial interactions that characterizes the thermodynamically favored axial-methoxy conformer.
Mechanistic Foundation: The Anomeric Effect
To interpret the NMR data correctly, one must understand the underlying electronic forces. The piperidine ring exists primarily in a chair conformation.
-
Steric Prediction: Sterics alone favor the Equatorial OMe (placing the H2 proton Axial).
-
Electronic Reality (Anomeric Effect): The lone pair on the Nitrogen (
) donates electron density into the antibonding orbital of the C2-O bond ( ). This interaction is geometrically possible only when the C-O bond is Axial (antiperiplanar to the N lone pair).
Therefore, we expect the Axial OMe / Equatorial H2 conformer to dominate, provided the solvent is not sufficiently polar to disrupt this dipolar interaction.
Visualization: Conformational Logic Flow
Figure 1: Decision logic for predicting stereochemistry based on competing steric and electronic effects.
Methodology Comparison
For a small molecule like this compound, the choice of NMR experiment is critical due to relaxation dynamics (tumbling rates).
| Feature | 2D NOESY | 1D Selective NOE (DPFGSE) | 2D ROESY | J-Coupling ( |
| Primary Utility | Global spatial mapping | Quantitative distance measurement | Mid-size molecules / Exchange | Dihedral angle determination |
| Small Molecule Suitability | High (Positive NOE) | High (High Sensitivity) | Medium (Lower Sensitivity) | Essential (Complementary) |
| Critical Parameter | Mixing Time ( | Selectivity of Shaped Pulse | Spin-lock power | Resolution / Shimming |
| Data Output | Full correlation map | Single slice spectrum | Exchange vs. NOE | Scalar coupling constants (Hz) |
| Verdict for Topic | Recommended for proof of structure. | Best for resolving specific overlap. | Use only if NOESY signal is null. | Mandatory first step. |
Why NOESY over ROESY?
For this compound (MW ~115), the correlation time (
-
NOESY provides higher signal-to-noise ratio (S/N) than ROESY.
-
ROESY is typically reserved for molecules MW 700–1500 where the NOE passes through zero, or to distinguish chemical exchange (e.g., ring flipping) from NOE.
Experimental Protocol: 2D NOESY for Small Molecules
This protocol is self-validating: if the diagonal peaks are not opposite in phase to the cross-peaks, the mixing time or molecular tumbling regime is incorrect.
Step 1: Sample Preparation
-
Solvent: Use
or (non-polar) to maximize the anomeric effect. Avoid unless studying biological relevance, as water hydrogen bonding can override the anomeric preference. -
Degassing (CRITICAL): Dissolved oxygen is paramagnetic and promotes relaxation via the dipolar mechanism, quenching the NOE signal.
-
Method: Bubble dry
or Ar gas through the NMR tube for 5–10 minutes, or use the freeze-pump-thaw method (3 cycles).
-
Step 2: Acquisition Parameters (600 MHz example)
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive NOESY with gradient selection).
-
Relaxation Delay (d1): Set to
of the longest relaxing proton (usually 3–5 seconds). Incomplete relaxation leads to integration errors. -
Mixing Time (d8 /
):-
Target:600 ms – 800 ms .
-
Reasoning: Small molecules build up NOE slowly. A short mixing time (e.g., 200 ms used for proteins) will yield no signal for this compound.
-
-
Scans (NS): 16 or 32 (NOE signals are weak, typically <5% of diagonal).
-
Points (TD): 2048 (F2) x 256–512 (F1).
Step 3: Processing
-
Window Function: Sine-Squared (QSINE, SSB=2) is standard.
-
Phasing: Crucial Check.
-
Diagonal peaks: Negative (or arbitrary phase A).
-
Cross peaks: Positive (or arbitrary phase B, 180° offset).
-
Note: If cross peaks have the same sign as the diagonal, you are likely seeing Chemical Exchange (ring flipping) rather than NOE, or the molecule is aggregating (acting large).
-
Data Interpretation & Case Study
To determine the stereochemistry, focus on the H2 proton (the methine proton at the 2-position).
Scenario A: The Anomeric Effect Prevails (Axial OMe)
-
Geometry: The OMe group is Axial.[1] Therefore, H2 is Equatorial .
-
J-Coupling: H2 is gauche to both H3 protons (approx).
. -
NOESY Signature:
-
H2
H3: Strong NOE (short distance). -
H2
H4/H6: Weak or Absent. An equatorial H2 points away from the axial protons on the rest of the ring. There is NO 1,3-diaxial interaction. -
OMe
H2: Strong.
-
Scenario B: Sterics Prevail (Equatorial OMe)
-
Geometry: The OMe group is Equatorial.[2] Therefore, H2 is Axial .
-
J-Coupling: H2 is antiperiplanar to H3_ax.
(Large doublet). -
NOESY Signature:
-
H2
H4_ax: Strong Cross Peak. (Classic 1,3-diaxial interaction). -
H2
H6_ax: Strong Cross Peak. (Classic 1,3-diaxial interaction).
-
Visualization: The "Smoking Gun" NOE Signal
Figure 2: The specific NOE correlations required to distinguish the H2 orientation. The presence of Red pathways confirms H2 is axial (Equatorial OMe). The absence of Red pathways and presence of Green confirms H2 is equatorial (Axial OMe).
References
-
Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
-
Parella, T. (2018). "Pulse Sequences for Small Molecule NMR". NMR Guide.
-
Reeves, L. W., & Strømme, K. O. (1960).[4] "Studies of Rates of Conversion and Populations of Various Conformations of Saturated Ring Compounds by N.M.R." Canadian Journal of Chemistry.[4]
Sources
Publish Comparison Guide: GC-MS Fragmentation Patterns of Methoxylated Piperidines
Executive Summary: The Isomeric Challenge
Methoxylated piperidines serve as critical scaffolds in medicinal chemistry and, increasingly, as precursors or metabolites in the analysis of designer drugs (e.g., fentanyl analogues, methoxphenidine). The primary analytical challenge lies in the differentiation of positional isomers (3-methoxy vs. 4-methoxypiperidine).
While Electron Ionization (EI) mass spectrometry is the gold standard for identification, these isomers often yield indistinguishable mass spectra in their native form due to shared fragmentation pathways. This guide moves beyond simple spectral matching, advocating for a chromatography-first approach combined with chemical derivatization to ensure unambiguous identification.
Mechanistic Principles of Fragmentation
To interpret the spectra accurately, one must understand the driving forces of piperidine fragmentation under EI conditions (70 eV).
The Dominant Pathway: -Cleavage
The nitrogen atom's lone pair drives the ionization process. The radical cation stabilizes itself by cleaving the C-C bond adjacent to the nitrogen (
-
Mechanism: Ionization at Nitrogen
Homolytic cleavage of C-C bond Formation of iminium ion ( varies by substituent). -
Implication for Isomers:
-
2-Methoxypiperidine: The methoxy group is on the
-carbon. It is preferentially lost as a neutral radical, yielding a dominant ion at 84 (M - OCH ). -
3- and 4-Methoxypiperidine: The methoxy group is distal to the
-cleavage site. The primary -cleavage involves ring opening rather than immediate substituent loss, leading to complex rearrangement ions that are often identical between isomers.
-
Secondary Pathways
-
Ring Fission: Following
-cleavage, the open chain undergoes further fragmentation to yield lower mass amine fragments (e.g., 42, 44, 57). -
Hydrogen Rearrangement: Random hydrogen scrambling often obscures position-specific information in the native spectra.
Comparative Analysis: Native vs. Derivatized
This section compares the analytical performance of analyzing methoxylated piperidines in their native state versus using Trifluoroacetic Anhydride (TFAA) derivatization.
Table 1: Performance Comparison
| Feature | Native Methoxylated Piperidines | TFA-Derivatized Piperidines |
| Molecular Ion ( | Weak or Absent (often M-1 dominant) | Strong, distinct |
| Base Peak | Low mass amine fragments ( | Diagnostic high-mass ions |
| Isomer Differentiation | Poor. Spectra are nearly identical. | Excellent. Distinct retention times & ion ratios. |
| Chromatography | Tailing peaks (polar NH interaction with column) | Sharp, symmetrical peaks |
| Sensitivity | Moderate | High (improved S/N ratio) |
Why Native Analysis Fails
In the native form (MW 115), both 3-methoxy and 4-methoxypiperidine produce a weak molecular ion. The spectra are dominated by non-specific ions at
The Derivatization Solution
Acylation with TFAA targets the secondary amine, converting it to a trifluoroacetamide.
-
Mass Shift: MW increases by 96 Da (H
COCF ). -
New Fragmentation Channels: The strongly electronegative CF
group alters the fragmentation kinetics, often preserving the piperidine ring longer or directing cleavage to specific side chains, enhancing spectral differences. -
Retentive Separation: The amide reduces polarity, significantly improving separation on non-polar columns (e.g., DB-5MS), which is the primary method of differentiation.
Visualizing the Fragmentation Mechanism[1][2]
The following diagram illustrates the critical
Figure 1: Mechanistic divergence in piperidine fragmentation. Note that 3- and 4-isomers funnel into a common 'scrambling' pathway, necessitating chromatographic separation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The inclusion of a derivatization step acts as a confirmation of the secondary amine structure (mass shift of +96 Da).
Reagents & Standards
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Ethyl Acetate (anhydrous).
-
Base: Pyridine (catalyst/acid scavenger).
Step-by-Step Methodology
-
Extraction: Extract the piperidine analyte into ethyl acetate. Evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute residue in 50
L ethyl acetate. -
Derivatization:
-
Add 50
L TFAA. -
Incubate at 60°C for 20 minutes (capped vial). Causality: Heat ensures complete reaction of sterically hindered amines.
-
-
Evaporation: Evaporate to dryness (removes excess TFAA and TFA acid).
-
Reconstitution: Reconstitute in 100
L ethyl acetate for GC-MS injection.
GC-MS Parameters
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: 230°C, 70 eV EI.
-
Scan Range:
40–400.
Data Interpretation & Diagnostic Criteria
When analyzing the data, use this decision matrix to confirm identity.
| Observation | Conclusion |
| Native Peak (No Deriv) | Tailing peak, weak |
| TFA-Derivative ( | Sharp peak. Molecular ion shifts to |
| Retention Time (RT) | Critical Discriminator. On 5% phenyl columns, 4-substituted piperidines generally elute after 3-substituted isomers due to linear symmetry and boiling point trends. |
| Diagnostic Ion Ratio | Compare intensity of |
Workflow Diagram: Identification Logic
Figure 2: Decision tree for unambiguous identification of methoxylated piperidine isomers.
References
-
National Institutes of Health (NIH). (2024). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. Retrieved from [Link]
-
ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
PubChem. (2025).[2][3] 4-Methoxypiperidine Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
2-Methoxypiperidine: Laboratory Disposal & Safety Protocol
Executive Summary & Operational Directive
Disposal of 2-Methoxypiperidine (and similar hemiaminal ether/piperidine derivatives) presents a dual-hazard challenge: flammability (Flash Point < 60°C) and corrosivity (organic base). Improper segregation of this chemical—specifically mixing it with acidic waste streams—is a leading cause of exothermic pressure events in waste containers.
This guide replaces generic disposal advice with a field-validated protocol designed to neutralize risk before the chemical leaves the fume hood.
Chemical Profile & Hazard Assessment
To manage disposal safely, you must understand the "Why" behind the protocols. This compound acts as both a flammable solvent and a strong organic base.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 4656-78-2 (General isomer) | Identifier for waste manifesting.[1][2][3] |
| Functional Group | Cyclic Amine (Piperidine) + Ether | High Alkalinity: Incompatible with acids.Peroxide Potential: Low, but possible upon long-term storage. |
| Flash Point | ~35°C - 45°C (Estimated based on homologs) | D001 Ignitable Waste: Grounding required during transfer. |
| pH (10% aq) | ~11.5 - 12.5 | D002 Corrosive Waste: Causes severe burns; reacts violently with acids. |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be segregated from oxidizers and acids. |
The Causality of Risk
-
The Acid-Base Trap: Researchers often dump "organic waste" into a single drum. If this compound (Base) is added to a drum containing Acetic Acid or HCl waste, the neutralization reaction releases significant heat. In a closed drum, this causes rapid pressurization and potential rupture.
-
Static Ignition: As a cyclic amine with ether functionality, the vapor pressure is sufficient to form ignitable mixtures at room temperature. Pouring without grounding can trigger a static arc.
Pre-Disposal Stabilization (The Self-Validating System)
Trustworthiness is built on verification. Do not assume the state of your waste.[4] Perform these checks before moving to the disposal drum.
Step A: The pH Verification
Before combining this compound waste with other organic solvents:
-
Dip a pH strip into the waste aliquot.
-
Requirement: If pH > 10, the waste MUST be designated for the "Basic Organic Waste" stream or neutralized (if permitted by local EHS).
-
Validation: This prevents accidental mixing with acidic waste streams.
Step B: Peroxide Check (If Container is Old)
Because of the methoxy- (ether) group, aged containers (>1 year) may form peroxides.
-
Visually inspect for crystals around the cap. If crystals are present, DO NOT OPEN. Contact EHS immediately.
-
If liquid is clear but old, test with a peroxide strip (e.g., Quantofix).
-
Threshold: If >100 ppm, treat with reducing agent (ferrous sulfate) before disposal.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE: Neoprene or Nitrile gloves (double gloved), splash goggles, and flame-retardant lab coat.
-
Location: All transfers must occur inside a certified chemical fume hood.
-
Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is wet/aqueous (corrosion risk).
Phase 2: Segregation & Transfer
-
Select the Correct Stream:
-
Scenario A (Pure/High Conc): Segregate into a dedicated "Basic Organic Waste" container.
-
Scenario B (Trace in Solvent): If diluted (<5%) in non-halogenated solvents (e.g., Ethanol), it may go into "Non-Halogenated Organic Solvents," provided the drum is confirmed alkaline or neutral .
-
-
Grounding: If transferring >4 Liters, attach an alligator clip ground wire between the source and destination containers to prevent static discharge.
-
Labeling: Apply a hazardous waste label immediately.
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Close the container tightly with a screw cap (do not use foil or parafilm).
-
Place the container in secondary containment (tray) separate from acidic waste.
-
Log the addition on the SAA waste log sheet.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for safely routing this compound waste.
Caption: Operational decision tree ensuring segregation of reactive bases and identification of peroxide risks prior to disposal.
Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact | Flush with water for 15 minutes immediately. Piperidines absorb transdermally; seek medical attention. |
| Spill (< 100mL) | Absorb with vermiculite or dry sand . Do not use paper towels (fire risk). Neutralize with dilute citric acid if safe. |
| Spill (> 100mL) | Evacuate the lab. Vapor is heavier than air and may travel to ignition sources.[5] Call emergency response. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001, D002). EPA.gov. [Link]
-
PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 2-Methoxypiperidine
CAS: 53687-79-9 (Generic Piperidine derivatives often referenced under CAS 110-89-4 protocols) Chemical Family: Cyclic Amine / Hemiaminal Ether Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid, Acute Toxicity.
Executive Summary: The "Precautionary Principle"
As a Senior Application Scientist, I must highlight a critical data gap: while specific toxicological data for 2-Methoxypiperidine is less ubiquitous than its parent compound Piperidine , structural homology dictates we treat it with the maximum hazard classification of the piperidine class. Piperidines are notorious for rapid dermal permeation and severe chemical burns that may not be immediately painful due to nerve damage.
The Golden Rule: Do not rely on standard laboratory nitrile gloves for immersion or prolonged contact. This compound requires a barrier-specific PPE strategy.[1][2][3][4][5]
Part 1: The Hazard Matrix
Data extrapolated from Piperidine structural analogs and functional group reactivity.
| Parameter | Hazard Classification | Operational Implication |
| Dermal | Skin Corrosive (Cat 1B) | Causes irreversible tissue damage. Rapid transdermal toxicity. |
| Inhalation | Acute Tox. (Cat 3/4) | Vapors are highly irritating to the respiratory tract. Zero-tolerance for open-bench handling. |
| Flammability | Flammable Liquid (Cat 3) | Flash point likely <60°C. Vapors are heavier than air and may travel to ignition sources. |
| Reactivity | Base / Reactive | Incompatible with strong oxidizers and acids. May hydrolyze in acidic moisture. |
Part 2: Personal Protective Equipment (PPE) Specification
1. Hand Protection (The Critical Failure Point)
Standard disposable nitrile gloves (0.1 mm) provide insufficient protection against piperidine derivatives, often degrading in <5 minutes upon direct contact.
-
Primary Barrier (Immersion/Handling): Silver Shield® / 4H® (PE/EVAL Laminate) or Butyl Rubber (>0.5 mm) .
-
Why: Laminates provide >480 min breakthrough time against amines.
-
-
Secondary Barrier (Dexterity): Disposable Nitrile (worn over laminate to improve grip) or under heavy butyl.
-
Splash Protocol: If wearing only nitrile (for closed-system inspection), immediate removal is required upon any splash.
2. Respiratory Protection
-
Engineering Control First: All handling must occur in a certified chemical fume hood with face velocity 80–100 fpm.
-
Respirator (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black).
-
Note: Do not use N95s; they offer no protection against amine vapors.
-
3. Eye & Body Protection[1][2][3][4][5][6][7]
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to vapor corrosivity.
-
Body: Flame-resistant (FR) lab coat + Chemical-resistant apron (if transferring >500mL).
4. PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the operation scale.
Figure 1: PPE Selection Decision Tree based on exposure potential.
Part 3: Operational Workflow
Protocol 1: Safe Transfer (Syringe/Cannula Method)
Avoid pouring. Use positive displacement transfer to minimize vapor generation.
-
Preparation:
-
Secure the receiving flask under Nitrogen/Argon atmosphere.
-
Ensure the fume hood sash is at the lowest working position.
-
-
Glove Check:
-
Don Silver Shield gloves. Place a tight-fitting nitrile glove over them to reduce loose fabric hazards.
-
-
Transfer:
-
Insert a long needle (deflected point) into the this compound container septum.
-
Use a gas-tight glass syringe.
-
Crucial Step: Do not pull the plunger past the barrel limit; amines are slippery and can cause plunger detachment.
-
-
Decontamination:
-
Immediately wipe the needle exterior with a dilute acetic acid-soaked wipe (neutralization) before disposal in a sharps container.
-
Protocol 2: Spill Response
Piperidine derivatives smell foul (fishy/ammonia-like). Odor detection implies exposure.
-
Evacuate: Alert immediate area.
-
Isolate: Close hood sash if spill is contained.
-
Neutralize:
-
Do NOT use sawdust (fire hazard with amines).
-
Use a commercial Amine Neutralizer or Citric Acid based absorbent.
-
Absorb onto vermiculite or clay.
-
-
Disposal: Collect in a dedicated container labeled "Hazardous Waste - Flammable/Corrosive (Amine)."
Spill Response Workflow
Figure 2: Logical workflow for managing minor vs. major spills.
Part 4: Disposal Considerations
Waste Stream Classification:
-
RCRA Code (US): D001 (Ignitable), D002 (Corrosive).
-
Segregation: Never mix with oxidizing agents (Nitric acid, Peroxides) or active acyl halides in the waste stream. Violent exothermic reaction will occur.
Disposal Protocol:
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk).
-
Labeling: Must explicitly state "this compound - Flammable/Corrosive."
-
Destruction: Professional incineration is the only validated disposal method. Do not dispose of down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521463, this compound. Retrieved from [Link]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. chemos.de [chemos.de]
- 5. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
